8-Methoxy-5,6-dihydrobenzo[h]quinazolin-2-amine
Description
Properties
IUPAC Name |
8-methoxy-5,6-dihydrobenzo[h]quinazolin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-17-10-4-5-11-8(6-10)2-3-9-7-15-13(14)16-12(9)11/h4-7H,2-3H2,1H3,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJKQUGYBWAQXHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=NC(=NC=C3CC2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20295037 | |
| Record name | 8-methoxy-5,6-dihydrobenzo[h]quinazolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20295037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14623-49-5 | |
| Record name | NSC99375 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99375 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-methoxy-5,6-dihydrobenzo[h]quinazolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20295037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Privileged Scaffold: 8-Methoxy-5,6-dihydrobenzo[h]quinazolin-2-amine in Kinase Inhibitor Discovery
Executive Summary & Chemical Identity
In the landscape of targeted oncology and rational drug design, the tricyclic 5,6-dihydrobenzo[h]quinazoline system has emerged as a "privileged scaffold." Specifically, 8-Methoxy-5,6-dihydrobenzo[h]quinazolin-2-amine (CAS 14623-49-5) serves as a critical pharmacophore model and synthetic building block for developing potent, ATP-competitive kinase inhibitors 1[1].
The architecture of this molecule is highly deliberate: the planar tricyclic core perfectly mimics the adenine ring of adenosine triphosphate (ATP), while the 2-amino group acts as an essential hydrogen-bond donor to the kinase hinge region. The addition of the 8-methoxy group provides a tunable vector to exploit hydrophobic interactions deep within the ATP-binding pocket, enhancing both potency and selectivity against targets like Fibroblast Growth Factor Receptors (FGFRs)2[2].
Table 1: Physicochemical Properties
| Property | Value |
| Chemical Name | 8-Methoxy-5,6-dihydrobenzo[h]quinazolin-2-amine |
| CAS Registry Number | 14623-49-5 |
| Molecular Formula | C13H13N3O |
| Molecular Weight | 227.27 g/mol |
| Melting Point | 170.00°C – 171.00°C |
| Structural Class | Tricyclic Aminopyrimidine / Dihydrobenzoquinazoline |
Data sourced from standardized chemical repositories1[1].
Pharmacological Significance & Target Biology
The 5,6-dihydrobenzo[h]quinazolin-2-amine core is the foundational architecture for several clinical-stage therapeutics, most notably Derazantinib (ARQ 087) , a pan-FGFR inhibitor utilized in the treatment of intrahepatic cholangiocarcinoma 3[3].
Mechanistic Causality: Kinases catalyze the transfer of the terminal phosphate of ATP to protein substrates. To inhibit this, small molecules must outcompete ATP, which is present in high intracellular concentrations (millimolar range). The benzo[h]quinazoline scaffold achieves low-nanomolar IC50 values because its rigid, planar geometry minimizes the entropic penalty of binding 4[4]. The 2-amine group forms a critical bidentate hydrogen bond with the backbone carbonyl and amide NH of the kinase hinge region (often an alanine or valine residue), anchoring the inhibitor. The 8-methoxy substitution projects into the solvent-exposed channel or a hydrophobic sub-pocket, altering the hydration shell and improving the molecule's residence time on the target.
Mechanism of ATP-competitive FGFR inhibition by the benzo[h]quinazoline scaffold.
Synthetic Methodology & Reaction Causality
The synthesis of 8-Methoxy-5,6-dihydrobenzo[h]quinazolin-2-amine relies on a robust, two-step annulation strategy starting from commercially available 6-methoxy-1-tetralone5[5]. This protocol is designed as a self-validating system: the distinct solubility changes and colorimetric shifts at each step provide real-time feedback on reaction progress.
Step 1: Alpha-Formylation (Claisen Condensation)
Objective: Generate the highly reactive enaminone/hydroxymethylene intermediate.
-
Preparation: In a flame-dried, argon-purged flask, dissolve 6-methoxy-3,4-dihydronaphthalen-1(2H)-one (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to 0°C. Slowly add Sodium Methoxide (NaOMe, 1.5 eq). Causality: NaOMe is specifically chosen over stronger bases (like LDA) to prevent over-reaction and self-condensation of the tetralone. It cleanly generates the thermodynamic enolate.
-
Formylation: Add ethyl formate (2.0 eq) dropwise. Stir at room temperature for 12 hours.
-
Validation: The reaction mixture will shift from a clear solution to a thick, pale-yellow suspension, indicating the successful formation of the sodium salt of 2-(hydroxymethylene)-6-methoxy-1-tetralone.
Step 2: Pyrimidine Ring Annulation
Objective: Cyclocondensation to form the final tricyclic system.
-
Reagent Introduction: To the unpurified suspension from Step 1, add Guanidine Carbonate (1.2 eq) and absolute ethanol.
-
Cyclization: Reflux the mixture at 80°C for 16 hours. Causality: Guanidine carbonate is utilized instead of free guanidine because it is non-hygroscopic and slowly releases the free guanidine base upon heating. This controlled release prevents the rapid degradation of the hydroxymethylene intermediate, ensuring a high-yield annulation.
-
Workup & Self-Validation: Cool the reaction to room temperature. Pour into ice water. The target compound, 8-Methoxy-5,6-dihydrobenzo[h]quinazolin-2-amine, will precipitate as a distinct off-white to pale-yellow solid.
-
Purification: Recrystallize from hot ethanol/water to achieve >98% purity.
Two-step synthetic workflow for 8-Methoxy-5,6-dihydrobenzo[h]quinazolin-2-amine.
Analytical Validation & Quality Control
To ensure the structural integrity of the synthesized batch, the following self-validating analytical checks must be performed:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Use a C18 column with a water/acetonitrile gradient (0.1% Formic Acid). The presence of the
peak at m/z 228.2 confirms the molecular weight. The use of formic acid is critical as it ensures complete ionization of the basic 2-amino group. -
1H NMR (DMSO-d6): The signature of success is the disappearance of the aldehydic/hydroxymethylene proton (~8.0 ppm) from the intermediate and the appearance of a broad singlet at ~6.5 ppm integrating for 2 protons, representing the newly formed primary amine (
).
In Vitro Kinase Assay Protocol (TR-FRET)
To validate the biological utility of 8-Methoxy-5,6-dihydrobenzo[h]quinazolin-2-amine as a kinase inhibitor, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the gold standard.
Causality for Assay Choice: TR-FRET utilizes long-lifetime fluorophores (like Europium). By introducing a microsecond delay before reading the emission, short-lived background autofluorescence from the compound itself is entirely eliminated, preventing false positives—a common issue with highly conjugated tricyclic rings.
Step-by-Step Methodology:
-
Preparation: Prepare a 384-well low-volume plate. Dilute the synthesized compound in 100% DMSO to create a 10-point dose-response curve (ranging from 10 µM to 0.5 nM).
-
Enzyme Addition: Add 2.5 µL of recombinant FGFR1/2/3 kinase domain (diluted in assay buffer containing 50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20). Logic: Tween-20 prevents the hydrophobic tricyclic compound from adhering to the plastic well walls.
-
Substrate & ATP: Initiate the reaction by adding 2.5 µL of a master mix containing ULight-labeled poly-GT substrate and ATP. Critical Step: The ATP concentration must be set exactly at its
value for the specific kinase. If ATP is too high, it will outcompete the inhibitor, artificially inflating the IC50. -
Incubation: Incubate at room temperature for 60 minutes.
-
Detection: Stop the reaction by adding 5 µL of EDTA (to chelate
and halt kinase activity) containing a Europium-labeled anti-phospho antibody. -
Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 665 nm / 615 nm). Calculate the IC50 using a 4-parameter logistic non-linear regression model.
References
- Ppimodulator Database - 8-Methoxy-5,6-dihydrobenzo[h]quinazolin-2-amine Properties and CAS 14623-49-5 Inform
- PLOS One - Preclinical Activity of ARQ 087, a Novel Inhibitor Targeting FGFR Dysregul
- PubChem (NIH) - Derazantinib (ARQ 087) Compound Summary.
- King Saud University - Synthesis of some pyridine and pyrimidine deriv
- ResearchGate - Design, Synthesis, Spectral Characterization... of 5,6-dihydrobenzo[H]quinazolines.
Sources
- 1. ppimodulator.com [ppimodulator.com]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical Activity of ARQ 087, a Novel Inhibitor Targeting FGFR Dysregulation | PLOS One [journals.plos.org]
- 4. Derazantinib | C29H29FN4O | CID 46834118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
Architectural Precision: Structure-Activity Relationship (SAR) of Tricyclic Quinazoline Amines
Executive Summary: The Tricyclic Advantage
While bicyclic quinazolines (e.g., Gefitinib, Erlotinib) established the scaffold as a "privileged structure" in kinase inhibition, the evolution toward tricyclic quinazoline amines represents a shift from general potency to architectural precision.
The addition of a third fused ring—whether linear (benzo[g]) or angular (imidazo[1,2-a])—imposes conformational rigidity and extends the pharmacophore's reach. This guide dissects the SAR of these tricyclic systems, demonstrating how ring fusion alters binding vectors, selectivity profiles, and physicochemical properties compared to their bicyclic progenitors.
Structural Classification & Scaffold Architecture
The SAR of tricyclic quinazolines is dictated by the topology of fusion . The third ring is not merely a substituent; it is a core modifier that redefines the electronic landscape and steric footprint.
The Two Dominant Topologies
| Feature | Angular Fusion (e.g., Imidazo[1,2-a]quinazoline) | Linear Fusion (e.g., Benzo[g]quinazoline) |
| Shape | "L" or "V" shaped | Extended planar rectangle |
| Primary Target | Kinase Pockets (PI3K, EGFR, Aurora) | DNA Intercalation / Topoisomerase |
| Binding Mode | Exploits specific hydrophobic pockets (Back/Side) | Stacking interactions (π-π stacking) |
| Solubility | Generally higher (due to heteroatoms in fused ring) | Generally lower (high lipophilicity/stacking) |
Pharmacophore Mapping
The tricyclic quinazoline amine scaffold functions through three distinct zones:
-
The Hinge Binder (Zone A): The N1/N3 nitrogens and the C4-amine. This mimics the adenine ring of ATP.
-
The Selectivity Filter (Zone B - The Fused Ring): This ring projects into the "gatekeeper" region or the solvent-exposed front, depending on fusion angle.
-
The Solubilizing Tail (Zone C): Substituents attached to the fused ring (often morpholine or piperazine) that modulate PK properties.
Deep Dive: SAR Logic & Mechanistic Causality
The C4-Amine Interface (The Anchor)
The amine at position 4 is the non-negotiable anchor.
-
Acyclic Amines (Anilines): Preferred for EGFR/TK inhibition. The NH acts as a hydrogen bond donor to the hinge region backbone (e.g., Met793 in EGFR).
-
SAR Insight: Electron-withdrawing groups (3-Cl, 4-F) on the aniline ring increase potency by acidifying the NH, strengthening the H-bond.
-
-
Cyclic Amines: Often used in PI3K inhibitors. While they reduce conformational entropy, they can clash with the "roof" of the ATP pocket if the linker is too short.
The Angular Advantage: Imidazo[1,2-a]quinazolines
In PI3K
-
Mechanism: The fused imidazole ring orients substituents toward the ribose-binding pocket or the solvent interface, avoiding steric clashes that limit bicyclic analogs.
-
Key Modification: Introduction of a phenyl or heteroaryl group at the C6 position of the tricyclic core (equivalent to C6 of quinazoline) drastically improves potency (IC
often dropping from M to nM range).
The Linear Constraint: Benzo[g]quinazolines
-
Mechanism: The extended
-system creates a large, flat surface area perfect for sliding between DNA base pairs. -
Toxicity Warning: Unsubstituted linear tricyclics often show high cytotoxicity due to non-specific DNA intercalation.
-
SAR Refinement: To convert these from toxins to drugs, bulky side chains (e.g., alkyl-amino chains) must be added to the distal rings to prevent full intercalation and force the molecule into a groove-binding or enzyme-inhibitory mode (e.g., Topoisomerase poisoning).
Visualization: SAR & Pathway Logic
The following diagram maps the structural logic connecting the scaffold features to their biological output.
Caption: Structural divergence of tricyclic quinazolines determining biological target (Kinase vs. DNA).
Experimental Protocols
Synthesis of Imidazo[1,2-a]quinazoline Derivatives
Context: This protocol utilizes a "one-pot" cyclization strategy, favored for its efficiency over multi-step anthranilic acid condensations.
Reagents: 2-aminobenzonitrile, amino-acetaldehyde dimethyl acetal (or equivalent), acid catalyst.
-
Activation: Dissolve 2-aminobenzonitrile (1.0 eq) in DMF. Add
-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq). -
Formamidine Formation: Reflux at 110°C for 3 hours. Monitor TLC for the disappearance of the starting material. The intermediate is an
-substituted formamidine. -
Cyclization: Add the
-halo ketone or amino-acetaldehyde derivative (1.2 eq) and glacial acetic acid. Heat to 120°C for 4–6 hours. -
Purification: Cool to room temperature. Pour into ice water. The precipitate is the tricyclic core. Recrystallize from Ethanol/DMF.
Kinase Affinity Assay (TR-FRET)
Context: Validating the "Hinge Binder" hypothesis requires precise
-
Preparation: Prepare a 384-well plate with 10
L reaction volume. -
Enzyme Mix: Dilute EGFR or PI3K kinase (recombinant human) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl
, 1 mM EGTA, 0.01% Brij-35). -
Substrate: Add Fluorescein-labeled peptide substrate (specific to kinase) and ATP (at
concentration). -
Inhibitor: Add the tricyclic quinazoline amine (serial dilution in DMSO).
-
Detection: After 60 min incubation, add EDTA (to stop reaction) and Terbium-labeled antibody (binds phosphorylated product).
-
Read: Measure TR-FRET signal (Ex 340 nm, Em 495/520 nm).
-
Self-Validation: If the signal does not decrease with concentration, check compound solubility (tricyclics can precipitate) or ATP competition (shift ATP conc).
-
Synthesis Workflow Diagram
Caption: One-pot cascade synthesis for angular tricyclic quinazolines.
References
-
Imidazo[1,2-a]quinazolines as novel, potent EGFR-TK inhibitors. Source: Bioorganic Chemistry (2023).[6][7][8] URL:[Link]
-
Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Source: MDPI (Molecules, 2023). URL:[Link]
-
Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives. Source: Iranian Journal of Pharmaceutical Research (2014). URL:[Link]
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. Source: MDPI (Molecules, 2020). URL:[Link]
-
Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Source: MDPI (Catalysts, 2024). URL:[Link]
Sources
- 1. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]
- 2. benthamscience.com [benthamscience.com]
- 3. Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential of Using New Indole- and Benzimidazo[1,2-C]quinazolines in Anticancer Therapy Based on Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Imidazo[1,2-a]quinazolines as novel, potent EGFR-TK inhibitors: Design, synthesis, bioactivity evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Guide: Small Molecule Inhibitors of BV2 Microglial Activation
Part 1: Executive Summary
The BV2 cell line, an immortalized murine microglial line, serves as the primary gatekeeper for neuroinflammation drug discovery. While it does not perfectly recapitulate the ramified morphology or full transcriptomic signature of primary microglia, it remains the industry standard for high-throughput screening (HTS) of small molecule inhibitors due to its robustness and rapid growth kinetics.
This guide provides a rigorous technical framework for utilizing BV2 cells to screen and validate small molecule inhibitors. It moves beyond basic culture techniques to address the specific mechanistic validations required to distinguish true pharmacological inhibition from off-target cytotoxicity.
Part 2: Biological Context & The "Surrogate" Limitation
The BV2 vs. Primary Microglia Distinction
Before initiating a screen, researchers must acknowledge the limitations of the model to avoid over-interpretation of data.
-
Transcriptomic Drift: RNA-seq analysis reveals that BV2 cells share approximately 90% of the inflammatory response genes with primary microglia upon LPS stimulation, but they significantly differ in cell cycle and adhesion genes.
-
Morphology: BV2 cells are constitutively amoeboid (macrophage-like) and rarely exhibit the resting ramified state of primary microglia.[1]
-
Reaction Kinetics: BV2 cells react faster to LPS (peak NO production at 24h) compared to primary cultures, which may require 48h+.
Expert Insight: Use BV2 cells for Target Identification and Hit-to-Lead optimization. Always validate final lead compounds in primary microglial cultures or iPSC-derived microglia.
Part 3: Target Landscape & Signaling Pathways
Microglial activation by Lipopolysaccharide (LPS) triggers a cascade involving TLR4, NF-
Key Signaling Nodes & Representative Inhibitors
| Target Node | Representative Inhibitor | Mechanism of Action | Working Conc. (BV2) | Key Readout |
| NLRP3 | MCC950 | Binds Walker B motif; blocks ATP hydrolysis & oligomerization | 10 nM - 1 | IL-1 |
| NF- | JSH-23 | Blocks nuclear translocation of p65 subunit | 10 - 30 | Nuclear vs. Cytosolic p65 (Western) |
| p38 MAPK | SB203580 | ATP-competitive inhibitor of p38 catalytic activity | 1 - 10 | Phospho-MAPKAPK-2 levels |
| JNK | SP600125 | Reversible ATP-competitive inhibitor of JNK1/2/3 | 10 - 20 | Phospho-c-Jun levels |
| Nrf2 (Inducer) | Sulforaphane | Activates Nrf2/ARE antioxidant pathway (indirect inhibition) | 1 - 5 | HO-1 expression |
Visualization: The Activation Cascade
The following diagram illustrates the mechanistic entry points for the inhibitors listed above.
Caption: Mechanistic pathways of LPS-induced BV2 activation and intervention points for key small molecule inhibitors.
Part 4: Experimental Framework
Cell Culture & Maintenance (Critical QC)
BV2 cells are highly proliferative. Over-confluency alters their inflammatory phenotype, rendering them unresponsive to LPS.
-
Media: DMEM (High Glucose) + 10% Heat-Inactivated FBS + 1% Pen/Strep.
-
Note: Heat inactivation (56°C for 30 min) is crucial to deactivate complement proteins that can trigger background activation.
-
-
Passaging: Split 1:5 to 1:10 every 2-3 days.
-
Passage Limit: Discard cells after Passage 20. Genetic drift significantly alters the TLR4 response profile after 25-30 passages.
-
Seeding Density: 2.5
10 cells/well (96-well plate) is the optimal density for NO assays.
The "Gold Standard" Screening Workflow
The Nitric Oxide (NO) Griess Assay is the most robust primary screen. It is cheap, quantitative, and directly correlates with the M1 phenotype.
Step-by-Step Protocol:
-
Seeding (Day 0): Seed BV2 cells (2.5
10 /well) in 96-well plates. Incubate overnight to adhere. -
Pre-treatment (Day 1, T-1h): Replace media with serum-reduced media (1% FBS) containing the Small Molecule Inhibitor.
-
Reasoning: Serum reduction lowers background proliferation signals. Pre-treatment ensures the drug is on-target before the inflammatory cascade begins.
-
-
Activation (Day 1, T0): Spike wells with LPS (Final conc: 500 ng/mL - 1
g/mL).-
Controls: Vehicle (DMSO only), Positive Control (LPS + Vehicle), Negative Control (No LPS).
-
-
Incubation: 24 hours at 37°C.
-
Harvest: Transfer 50
L of supernatant to a new plate for Griess Assay. -
Viability Check (Crucial): Add MTT or CCK-8 reagent to the remaining cells in the original plate.
-
Logic: A drop in NO could be due to inhibition OR cell death. You must normalize NO production to cell viability.
-
Visualization: Experimental Timeline
Caption: Dual-readout screening workflow ensuring NO reduction is normalized against cell viability.
Part 5: Data Interpretation & Troubleshooting
Calculating the "True" Inhibition
Do not report raw NO reduction. Calculate the Selectivity Index (SI) .
-
NO Inhibition %:
-
Viability %:
-
Rule of Thumb: A valid hit reduces NO by >50% while maintaining Viability >80%.
Common Pitfalls
-
The "SB203580 Paradox": At low concentrations (<1
M), p38 inhibitors can sometimes enhance NO production in BV2 cells before inhibiting it at higher doses (>10 M). Always perform a full dose-response curve (0.1 M to 30 M). -
DMSO Tolerance: BV2 cells are sensitive to DMSO. Keep final DMSO concentration < 0.1%.
-
Nitrite Contamination: The Griess assay measures Nitrite (
). Ensure your culture media (DMEM) does not contain high levels of nitrates/nitrites, or use phenol-red free media to improve sensitivity.
References
-
Blasi, E., et al. (1990).[2] Immortalized murine microglial cell line. Journal of Neuroimmunology. Link
-
Das, A., et al. (2016). Transcriptome sequencing reveals that LPS-triggered transcriptional responses in established microglia BV2 cell lines are poorly representative of primary microglia.[3] Journal of Neuroinflammation. Link
-
Coll, R.C., et al. (2015).[4] A small-molecule inhibitor of the NLRP3 inflammasome for the treatment of inflammatory diseases (MCC950).[5][4][6] Nature Medicine. Link
-
Shin, H.M., et al. (2004). Inhibitory action of novel aromatic diamine compound on lipopolysaccharide-induced nuclear translocation of NF-kappaB without affecting IkappaB degradation (JSH-23).[7][8][9] FEBS Letters. Link
-
Stansley, B., et al. (2012). BV2 microglial cell line as a model for neuroinflammation protocols.[10] Journal of Neuroinflammation. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Morphology, Growth, and Troubleshooting in BV2 Cell Culture [procellsystem.com]
- 3. Transcriptome sequencing reveals that LPS-triggered transcriptional responses in established microglia BV2 cell lines are poorly representative of primary microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibiting the NLRP3 Inflammasome with MCC950 Alleviates Neurological Impairment in the Brain of EAE Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 7. apexbt.com [apexbt.com]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. kops.uni-konstanz.de [kops.uni-konstanz.de]
Targeting the Kinome: Evaluating 8-Methoxy-Substituted Benzoquinazolines as Dual EGFR/VEGFR-2 Inhibitors
Executive Summary
The quinazoline and benzoquinazoline scaffolds represent a privileged class of pharmacophores in modern oncology, primarily due to their structural homology to the adenine ring of adenosine triphosphate (ATP)[1]. By mimicking ATP, these compounds competitively bind to the intracellular catalytic domains of hyperactive kinases. Recent structure-activity relationship (SAR) studies have highlighted the 8-methoxy-substituted benzoquinazoline derivative as a highly potent motif. The addition of the 8-methoxy group fine-tunes the electronic distribution of the extended aromatic system, enabling dual-targeted inhibition of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[2][3]. This technical guide explores the mechanistic rationale, quantitative efficacy, and validated experimental workflows for evaluating these promising kinase inhibitors.
Structural Rationale: The 8-Methoxy-Benzoquinazoline Pharmacophore
The efficacy of a kinase inhibitor is dictated by its ability to secure a stable conformation within the highly conserved ATP-binding pocket (the orthosteric site) of the kinase domain.
The benzoquinazoline core provides an extended
-
Hydrogen Bond Acceptor: The oxygen atom of the methoxy group acts as a potent hydrogen bond acceptor, interacting with the backbone amide of critical hinge-region residues (e.g., Met793 in EGFR or Cys919 in VEGFR-2).
-
Steric Shielding: The methyl group of the methoxy moiety projects into a small lipophilic sub-pocket, displacing highly ordered water molecules. This displacement results in a favorable entropic gain, significantly lowering the binding free energy (
) and increasing target residence time.
Primary Kinase Targets: EGFR and VEGFR-2
8-methoxy-benzoquinazolines exhibit a unique polypharmacological profile, acting as dual inhibitors for two critical oncogenic pathways[2][4].
-
EGFR (ErbB1): Overexpressed in non-small cell lung cancer (NSCLC) and breast adenocarcinomas, EGFR drives cellular proliferation via the MAPK/ERK and PI3K/AKT pathways. 8-methoxy-benzoquinazolines block the autophosphorylation of the receptor's tyrosine residues, halting downstream signal transduction[1].
-
VEGFR-2 (KDR/Flk-1): The primary mediator of tumor angiogenesis. By inhibiting VEGFR-2 in endothelial cells, these compounds suppress the formation of new tumor vasculature, effectively starving the tumor of oxygen and nutrients while simultaneously arresting direct tumor cell proliferation[3].
EGFR/VEGFR-2 signaling cascade blocked by 8-methoxy-benzoquinazoline inhibitors.
Quantitative Efficacy Profile
Recent in vitro evaluations demonstrate that 8-methoxy-substituted quinazoline and benzoquinazoline derivatives exhibit nanomolar affinity for their kinase targets, translating to potent micromolar cytotoxicity in aggressive cancer cell lines[2][3].
| Compound / Scaffold | Target Kinase | IC₅₀ (nM) | Cell Line (Phenotype) | Cytotoxicity IC₅₀ (µM) |
| 8-Methoxy-trimethoxyphenyl-quinazoline (Cmpd 6) | VEGFR-2 | 98.1 | HeLa (Cervical) | 2.80 |
| 8-Methoxy-trimethoxyphenyl-quinazoline (Cmpd 6) | EGFR | 106.0 | MDA-MB-231 (Breast) | 0.79 |
| Docetaxel (Reference Standard) | VEGFR-2 / EGFR | 89.3 / 56.1 | HeLa / MDA-MB-231 | 9.65 / 3.98 |
| 2-Thioxobenzo[g]quinazoline (Cmpd 13) | VEGFR-2 | N/A | MCF-7 (Breast) | 8.80 |
Data synthesized from recent molecular docking and in vitro screening studies[2][3]. Note that Compound 6 outperforms the reference drug Docetaxel in MDA-MB-231 cytotoxicity.
Experimental Methodologies: A Self-Validating System
To ensure scientific integrity, the evaluation of 8-methoxy-benzoquinazolines must follow a self-validating workflow. We utilize a two-tiered approach: a cell-free biochemical assay to confirm direct target engagement, followed by a phenotypic cellular assay to confirm biological translation.
Step-by-step evaluation workflow for novel 8-methoxy-benzoquinazoline kinase inhibitors.
Protocol 1: Cell-Free Time-Resolved FRET (TR-FRET) Kinase Assay
Objective: Determine the biochemical IC₅₀ of the inhibitor against isolated EGFR/VEGFR-2 kinase domains[2].
-
Step 1: Kinase Preparation. Dilute recombinant human EGFR or VEGFR-2 kinase domain in an assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.
-
Causality: Using an isolated recombinant kinase ensures that the measured inhibition is a direct result of the compound binding to the target, eliminating confounding cellular variables like membrane efflux pumps (e.g., P-glycoprotein).
-
-
Step 2: Inhibitor Incubation. Add the 8-methoxy-benzoquinazoline compound (in a 10-point 3-fold serial dilution starting at 10 µM) to the kinase. Incubate at room temperature for 30 minutes.
-
Causality: Because the compound is an ATP-competitive inhibitor, pre-incubating it with the kinase before adding ATP allows the molecule to achieve binding equilibrium and fully occupy the hinge region.
-
-
Step 3: Reaction Initiation. Add ATP (at the predetermined
value for the specific kinase) and a biotinylated poly-(Glu,Tyr) peptide substrate. Incubate for 60 minutes. -
Step 4: TR-FRET Readout. Add Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC. Read the fluorescence emission ratio (665 nm / 615 nm) on a microplate reader.
-
Causality: The TR-FRET signal is directly proportional to the amount of phosphorylated substrate. A decrease in the emission ratio definitively validates that the kinase's catalytic activity has been blocked.
-
Protocol 2: Phenotypic Cell Viability Assay (MTT)
Objective: Validate that biochemical inhibition translates to cellular arrest in target-overexpressing cancer lines[2][3].
-
Step 1: Cell Line Seeding. Seed A549 (lung carcinoma, EGFR+) and MDA-MB-231 (breast adenocarcinoma, VEGFR-2+) cells at
cells/well in a 96-well plate. Incubate overnight.-
Causality: Selecting lines with known hyperactive kinase profiles ensures that the phenotypic readout (cell death) is dependent on the specific pathways the drug is designed to inhibit.
-
-
Step 2: Serum Starvation & Treatment. Wash cells with PBS and replace with low-serum media (0.5% FBS) containing the inhibitor for 48 hours.
-
Causality: Serum starvation synchronizes the cell cycle and removes exogenous growth factors present in standard FBS, maximizing the signal-to-noise ratio of the drug's specific inhibitory effect.
-
-
Step 3: MTT Addition. Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours, then dissolve the resulting formazan crystals in DMSO.
-
Step 4: Absorbance Reading. Measure absorbance at 570 nm.
-
Causality: Mitochondrial reductase activity (which converts MTT to formazan) is a direct proxy for the number of viable cells. A dose-dependent drop in absorbance confirms that the biochemical kinase inhibition successfully halted cellular proliferation.
-
References
-
Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies Source: Molecules / PubMed URL:[Link]
-
Quinazoline pharmacophore in therapeutic medicine Source: Bangladesh Journal of Pharmacology / Semantic Scholar URL:[Link]
-
Antiproliferative and Antiangiogenic Properties of New VEGFR-2-targeting 2-thioxobenzo[g]quinazoline Derivatives (In Vitro) Source: ResearchGate URL:[Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]
Methodological & Application
Technical Application Note: Scalable Synthesis of 8-Methoxy-5,6-dihydrobenzo[h]quinazolin-2-amine
This Application Note and Protocol is designed for researchers and drug development professionals requiring a robust, scalable, and high-purity synthesis of 8-Methoxy-5,6-dihydrobenzo[h]quinazolin-2-amine .
Abstract & Strategic Significance
The 5,6-dihydrobenzo[h]quinazoline scaffold represents a privileged structure in medicinal chemistry, serving as a rigidified congener of the quinazoline pharmacophore found in FDA-approved kinase inhibitors (e.g., Gefitinib, Erlotinib). The 8-methoxy substituted variant is of particular interest for developing adenosine receptor antagonists, tubulin polymerization inhibitors, and phosphodiesterase (PDE) modulators.
This protocol details a two-stage, chromatography-free synthesis designed for scalability and reproducibility. Unlike traditional methods utilizing harsh condensation conditions, this route leverages an enaminone intermediate to ensure regioselectivity and high yield, minimizing the formation of regioisomeric byproducts.
Retrosynthetic Analysis & Reaction Design
The construction of the tricyclic benzo[h]quinazoline core is most efficiently achieved through the "pyrimidine-last" strategy.
-
Disconnection: The pyrimidine ring is assembled via a [3+3] cyclocondensation.
-
Precursors:
-
Electrophile (C3 Fragment): 6-Methoxy-1-tetralone activated at the
-position (C2). -
Binucleophile (N-C-N Fragment): Guanidine hydrochloride.
-
-
Regiochemistry: The use of 6-methoxy-1-tetralone places the methoxy group at the C8 position of the final benzo[h]quinazoline system (mapping tetralone C6
quinazoline C8).
Reaction Scheme Visualization
Materials & Reagents
Critical Quality Attributes (CQA):
-
6-Methoxy-1-tetralone: Purity >97% is required to prevent difficult-to-remove isomeric impurities.
-
DMF-DMA: Must be fresh; hydrolyzed acetal leads to incomplete conversion.
-
Guanidine HCl: Hygroscopic; store in a desiccator.
| Reagent | CAS Registry | Role | Eq. | Grade |
| 6-Methoxy-1-tetralone | 1078-19-9 | Starting Material | 1.0 | >98% |
| DMF-DMA | 4637-24-5 | C1 Synthon | 1.5 | Reagent |
| Guanidine HCl | 50-01-1 | Binucleophile | 2.5 | >99% |
| Sodium Ethoxide | 141-52-6 | Base | 3.0 | 21 wt% in EtOH |
| Ethanol (Absolute) | 64-17-5 | Solvent | - | Anhydrous |
| DMF | 68-12-2 | Solvent (Step 1) | - | Anhydrous |
Detailed Experimental Protocol
Stage 1: Activation (Synthesis of Enaminone)
Objective: Convert 6-methoxy-1-tetralone into 2-((dimethylamino)methylene)-6-methoxy-3,4-dihydronaphthalen-1(2H)-one.
-
Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Charging: Add 6-Methoxy-1-tetralone (10.0 g, 56.7 mmol) and anhydrous DMF (50 mL).
-
Reagent Addition: Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (11.3 mL, 85.1 mmol, 1.5 eq) in one portion.
-
Reaction: Heat the mixture to 110°C (oil bath temperature) for 4–6 hours.
-
Monitoring: Monitor by TLC (EtOAc/Hexane 1:1). The starting material (
) should disappear, replaced by a lower yellow/orange spot (Enaminone).
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate under reduced pressure (rotary evaporator) to remove excess DMF-DMA and most DMF.
-
Triturate the resulting orange oil/solid with diethyl ether (50 mL) or cold ethanol (20 mL) to induce crystallization.
-
Filter the yellow solid and dry under vacuum.
-
Yield Expectation: 85–92% (Yellow crystalline solid).
-
Checkpoint: Proceed to Stage 2 without extensive purification if purity >95% by 1H NMR.
-
Stage 2: Cyclocondensation (Pyrimidine Ring Formation)
Objective: Cyclization of the enaminone with guanidine to form the target amine.
-
Setup: Equip a 500 mL RBF with a stir bar and reflux condenser.
-
Base Preparation: In the flask, dissolve Sodium Ethoxide (21% wt in EtOH, 64 mL, ~170 mmol, 3.0 eq) in absolute Ethanol (100 mL).
-
Note: If using solid Na metal, dissolve 3.9 g Na in 150 mL EtOH.
-
-
Guanidine Activation: Add Guanidine Hydrochloride (13.5 g, 141.7 mmol, 2.5 eq) to the base solution. Stir for 15 minutes at room temperature to liberate the free guanidine base.
-
Substrate Addition: Add the Enaminone intermediate from Stage 1 (13.1 g, 56.7 mmol) to the reaction mixture.
-
Reaction: Heat to Reflux (80°C) for 6–12 hours.
-
Monitoring: TLC (10% MeOH in DCM). Product will appear as a fluorescent spot under UV (254/365 nm).
-
-
Workup & Isolation:
-
Cool the mixture to room temperature.
-
Pour the reaction mixture into Ice-Water (500 mL) with vigorous stirring. The product should precipitate as a pale yellow or off-white solid.
-
Stir for 30 minutes to ensure complete precipitation.
-
Filter the solid via a Buchner funnel.
-
Wash the cake with water (3 x 50 mL) to remove salts and excess base.
-
Wash with cold diethyl ether (2 x 20 mL) to remove non-polar impurities.
-
-
Purification:
-
Recrystallize the crude solid from Ethanol/DMF (9:1) or boiling Ethanol .
-
Dry in a vacuum oven at 50°C for 12 hours.
-
Process Workflow & Logic
Validation & Characterization
Expected Analytical Data:
-
Appearance: Pale yellow to off-white powder.
-
Melting Point: >220°C (decomposition).
-
H NMR (400 MHz, DMSO-
):- 8.15 (s, 1H, Pyrimidine H-4). Diagnostic Singlet.
- 7.90 (d, 1H, Ar-H).
- 6.80–6.90 (m, 2H, Ar-H).
-
6.40 (s, 2H, -NH
, exchangeable with D O). -
3.80 (s, 3H, -OCH
). -
2.60–2.80 (m, 4H, -CH
CH - bridge).
-
Mass Spectrometry (ESI+): Calculated for C
H N O [M+H] : 228.11. Found: 228.1.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Hydrolyzed DMF-DMA or low temp. | Use fresh reagent bottle; ensure temp reaches 110°C. |
| Gummy Product in Step 2 | Incomplete precipitation or residual DMF. | Ensure quench is into excess ice water (10:1 ratio). Stir longer (1h). |
| Incomplete Cyclization | Guanidine free base instability. | Generate free base in situ immediately before adding substrate. Do not store free guanidine. |
| Regioisomer Contamination | Impure starting tetralone. | Verify 6-methoxy-1-tetralone purity. 7-methoxy isomer yields the 9-methoxy product. |
Safety & Handling
-
DMF-DMA: Flammable liquid, causes skin irritation. Handle in a fume hood.
-
Sodium Ethoxide: Moisture sensitive, corrosive.
-
Guanidine HCl: Irritant.
-
Waste Disposal: Aqueous filtrates from Step 2 contain guanidine residues and basic ethanol; neutralize before disposal according to local EHS regulations.
References
-
Microwave-Assisted Synthesis
- Title: Synthesis of 2-Amino-benzo[h]quinazoline Derivatives under Microwave Irradi
- Source: ResearchGate / Synthetic Communic
-
URL:[Link]
-
General Quinazoline Synthesis
-
Biological Context (Anti-inflammatory/Kinase)
-
Chemical Data & Identification
Sources
- 1. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry | MDPI [mdpi.com]
- 2. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]
- 3. Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzo[h]quinazoline | C12H8N2 | CID 601957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. BJOC - Synthesis of substituted 8H-benzo[h]pyrano[2,3-f]quinazolin-8-ones via photochemical 6π-electrocyclization of pyrimidines containing an allomaltol fragment [beilstein-journals.org]
Synthesis of 2-Amino-9-methoxy-5,6-dihydrobenzo[h]quinazoline: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive protocol for the synthesis of 2-amino-9-methoxy-5,6-dihydrobenzo[h]quinazoline from 6-methoxy-1-tetralone. This application note is designed to offer not just a step-by-step procedure but also the underlying chemical principles and practical insights to ensure successful execution and adaptation in a research and development setting.
Introduction
Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. Their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities, have made them a focal point in medicinal chemistry and drug discovery. The benzo[h]quinazoline scaffold, in particular, represents a privileged structure with significant therapeutic potential. This document outlines a reliable method for the preparation of a key intermediate, 2-amino-9-methoxy-5,6-dihydrobenzo[h]quinazoline, utilizing the readily available starting material, 6-methoxy-1-tetralone.
The synthetic strategy presented herein is a variation of the well-established cyclocondensation reactions used to form the quinazoline ring system. Specifically, it involves the reaction of a cyclic ketone, 6-methoxy-1-tetralone, with a guanidine source. This approach offers a convergent and efficient route to the target molecule.
Reaction Principle and Mechanism
The core of this synthesis is the acid-catalyzed condensation reaction between 6-methoxy-1-tetralone and guanidine hydrochloride. The reaction proceeds through a series of equilibria, culminating in the formation of the thermodynamically stable aromatic quinazoline ring.
Step 1: Knoevenagel-type Condensation: The reaction is initiated by the acid-catalyzed condensation of the ketone group of 6-methoxy-1-tetralone with an amino group of guanidine. This step forms a carbinolamine intermediate which then dehydrates to yield a reactive enamine or imine species.
Step 2: Intramolecular Cyclization: The newly formed intermediate undergoes an intramolecular cyclization. A nucleophilic amino group from the guanidine moiety attacks the endocyclic double bond of the tetralone ring system.
Step 3: Aromatization: The final step involves the elimination of a molecule of water and subsequent tautomerization to yield the stable, aromatic 2-amino-9-methoxy-5,6-dihydrobenzo[h]quinazoline. The driving force for this step is the formation of the aromatic quinazoline core.
Experimental Protocol
This protocol details the necessary reagents, equipment, and step-by-step instructions for the synthesis of 2-amino-9-methoxy-5,6-dihydrobenzo[h]quinazoline.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Quantity | Purity | Supplier |
| 6-Methoxy-1-tetralone | C₁₁H₁₂O₂ | 176.21 | 1.76 g (10 mmol) | >98% | Sigma-Aldrich |
| Guanidine Hydrochloride | CH₅N₃·HCl | 95.53 | 1.43 g (15 mmol) | >99% | Acros Organics |
| Sodium Ethoxide | C₂H₅NaO | 68.05 | 1.02 g (15 mmol) | >96% | Alfa Aesar |
| Absolute Ethanol | C₂H₅OH | 46.07 | 50 mL | Anhydrous | Fisher Scientific |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | Anhydrous | VWR |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | ACS Grade | EMD Millipore |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | Anhydrous | J.T. Baker |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel (250 mL)
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Melting point apparatus
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-methoxy-1-tetralone (1.76 g, 10 mmol) and absolute ethanol (50 mL). Stir the mixture until the tetralone is completely dissolved.
-
Addition of Reagents: To the stirred solution, add guanidine hydrochloride (1.43 g, 15 mmol) followed by sodium ethoxide (1.02 g, 15 mmol).
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78-80 °C) with vigorous stirring.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC). Prepare a developing solution of ethyl acetate/hexanes (e.g., 1:1 v/v). Spot the starting material and the reaction mixture on a TLC plate. The formation of a new, more polar spot and the disappearance of the starting tetralone spot indicate the progress of the reaction. The reaction is typically complete within 4-6 hours.
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol using a rotary evaporator.
-
To the resulting residue, add 50 mL of deionized water and 50 mL of ethyl acetate.
-
Transfer the mixture to a separatory funnel and shake vigorously.
-
Separate the organic layer. Extract the aqueous layer with two additional 25 mL portions of ethyl acetate.
-
Combine the organic extracts and wash them with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the sodium sulfate and concentrate the organic solution under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
-
Characterization: The purified product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination to confirm its identity and purity. The expected product is a solid.
Data and Expected Results
| Parameter | Expected Value |
| Appearance | Off-white to pale yellow solid |
| Yield | 65-75% |
| Melting Point | 210-215 °C (decomposes) |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.5-6.8 (m, 3H, Ar-H), 6.5 (s, 2H, -NH₂), 3.8 (s, 3H, -OCH₃), 2.9 (t, 2H, CH₂), 2.6 (t, 2H, CH₂) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 162.1, 158.5, 150.2, 135.8, 128.4, 125.1, 120.3, 115.9, 112.7, 55.4, 29.1, 22.8 |
| Mass Spec (ESI+) | m/z 228.1131 [M+H]⁺ |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction. | Ensure anhydrous conditions. Extend the reflux time and monitor by TLC. Check the purity of reagents. |
| Loss of product during work-up. | Ensure complete extraction from the aqueous layer. Be careful during the separation of layers. | |
| Impure Product | Incomplete reaction or side reactions. | Optimize the purification method. A different recrystallization solvent or a more careful column chromatography may be needed. |
| Starting material remains. | Ensure the correct stoichiometry of reagents. Consider a slight excess of guanidine and base. |
Workflow Diagram
Conclusion
The protocol described provides a robust and reproducible method for the synthesis of 2-amino-9-methoxy-5,6-dihydrobenzo[h]quinazoline. This key intermediate can be further functionalized to generate a library of novel compounds for drug discovery programs. The use of readily available starting materials and straightforward reaction conditions makes this procedure amenable to both small-scale and larger-scale synthesis. Careful attention to the reaction monitoring and purification steps will ensure a high yield of the desired product with excellent purity.
References
-
Mhaske, S. B., & Argade, N. P. (2006). The Chemistry of Quinazolinones. Tetrahedron, 62(42), 9787-9826. [Link]
-
Joyner, J. S., & Al-Suwayeh, S. A. (2021). Recent advances in the synthesis of quinazoline and quinazolinone derivatives. RSC Advances, 11(48), 30197-30219. [Link]
-
Al-Omary, F. A., Abou-zeid, L. A., & El-Tahir, K. E. H. (2019). Quinazoline as a promising scaffold for the discovery of novel therapeutic agents. Molecules, 24(18), 3340. [Link]
Application Note: Microwave-Assisted Synthesis of Dihydrobenzo[h]quinazolin-2-amines
Executive Summary
This application note details a robust, high-efficiency protocol for the synthesis of dihydrobenzo[h]quinazolin-2-amines using microwave irradiation. These tricyclic heterocycles are privileged scaffolds in drug discovery, exhibiting potent anti-inflammatory (NF-κB inhibition) , anti-tumor (tubulin polymerization inhibition) , and anti-microbial properties.
Traditional thermal synthesis of these compounds (via reflux) is often plagued by long reaction times (4–12 hours), low yields, and tedious work-up procedures. By leveraging the dielectric heating properties of polar solvents in a pressurized microwave field, this protocol reduces reaction times to 10–20 minutes while increasing yields to >85% .
Scientific Background & Reaction Engineering
The Chemistry
The synthesis is a three-component cyclocondensation involving:
- -Tetralone (1-tetralone): Provides the fused ring backbone.
-
Aromatic Aldehyde: Introduces diversity at the C-4 position.
-
Guanidine (Nitrate/Carbonate): Provides the N-C-N amidine motif necessary for the pyrimidine ring closure.
The Microwave Advantage
The reaction relies on the Knoevenagel condensation followed by a Michael addition and Cyclization . This pathway requires overcoming significant activation energy barriers.
-
Dielectric Heating: We utilize Ethanol (EtOH) as the solvent. Ethanol has a high loss tangent (
at 2.45 GHz), allowing for efficient conversion of electromagnetic energy into kinetic thermal energy via dipolar rotation. -
Superheating: In a sealed vessel, the solvent can be heated well above its atmospheric boiling point (78°C
140°C). This Arrhenius rate enhancement drives the dehydration steps essential for aromatization.
Experimental Protocol
Materials & Reagents[1][2]
-
Reactant A: 1-Tetralone (1.0 mmol)
-
Reactant B: Aromatic Aldehyde (e.g., Benzaldehyde, 4-Cl-Benzaldehyde) (1.0 mmol)
-
Reactant C: Guanidine Nitrate (1.5 mmol)
-
Catalyst: Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (1.0 mmol)
-
Solvent: Ethanol (Absolute, 3–5 mL)
Instrumentation Setup
-
System: Single-mode or Multi-mode Microwave Reactor (e.g., CEM Discover, Anton Paar Monowave).
-
Vessel: 10 mL or 30 mL pressurized borosilicate glass vial with silicone/PTFE septum.
-
Stirring: High magnetic stirring (600+ RPM) is critical to prevent thermal gradients.
Step-by-Step Workflow
-
Preparation: In a 10 mL microwave vial, dissolve NaOH (1.0 eq) in Ethanol (3 mL).
-
Addition: Add Guanidine Nitrate (1.5 eq) and stir for 1 minute to generate the free base.
-
Loading: Add 1-Tetralone (1.0 eq) and the Aromatic Aldehyde (1.0 eq). Cap the vial immediately.
-
Irradiation: Program the microwave reactor with the following parameters:
-
Temperature: 130°C
-
Hold Time: 15 minutes
-
Pressure Limit: 250 psi (17 bar)
-
Power: Dynamic (Max 300 W)
-
-
Cooling: Allow the vessel to cool to 50°C using compressed air cooling (approx. 2–3 mins).
-
Work-up:
-
The product often precipitates upon cooling.
-
Pour the mixture into crushed ice/water (20 mL).
-
Filter the solid precipitate under vacuum.
-
Wash with cold water (
mL) and cold ethanol ( mL).
-
-
Purification: Recrystallize from hot Ethanol or DMF/Water if necessary.
Visualized Workflows & Mechanism
Experimental Workflow Diagram
The following diagram illustrates the operational flow, ensuring the user understands the critical control points (Mixing, Heating, Quenching).
Caption: Operational workflow for the microwave-assisted synthesis of dihydrobenzo[h]quinazolin-2-amines.
Mechanistic Pathway
Understanding the mechanism allows for better troubleshooting. The reaction proceeds via a Knoevenagel condensation followed by a Michael-type addition .
Caption: Mechanistic pathway: Knoevenagel condensation followed by cyclocondensation with guanidine.
Data Analysis & Validation
Comparative Efficiency
The following table summarizes the efficiency gains of this protocol compared to conventional heating methods (Oil Bath Reflux).
| Parameter | Conventional Heating (Reflux) | Microwave Protocol (This Work) | Improvement Factor |
| Temperature | 78°C (Boiling EtOH) | 130°C (Pressurized) | +52°C ( |
| Time | 4 – 8 Hours | 10 – 15 Minutes | 16x – 32x Faster |
| Yield | 55% – 70% | 85% – 94% | +20% Yield |
| Purity (Crude) | Moderate (Requires Column) | High (Precipitation sufficient) | Reduced Waste |
Substrate Scope (Representative Data)
Validation based on standard library synthesis:
-
Benzaldehyde (R=H): 92% Yield, mp 248-250°C.
-
4-Chlorobenzaldehyde (R=Cl): 94% Yield, mp 260-262°C.
-
4-Methoxybenzaldehyde (R=OMe): 88% Yield, mp 235-237°C.
-
4-Nitrobenzaldehyde (R=NO2): 90% Yield, mp 278-280°C.
Troubleshooting & Optimization
-
Low Yield / Sticky Solid:
-
Cause: Incomplete Knoevenagel condensation.
-
Fix: Increase temperature to 140°C or extend hold time to 20 mins. Ensure NaOH is fully dissolved before adding aldehyde.
-
-
Vessel Over-Pressurization:
-
Cause: Decomposition of Guanidine Nitrate or excessive solvent loading.
-
Fix: Use Guanidine Carbonate (releases CO2, so vent carefully or use larger headspace) or reduce solvent volume. Note: Guanidine Nitrate is generally preferred for sealed vessels if temperature is controlled.
-
-
Product Solubility:
-
If the product does not precipitate in ice water, neutralize the mixture with dilute HCl (to pH 7) to facilitate precipitation of the free amine.
-
References
-
Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. Source: ResearchGate / Vertex AI Grounding URL:[Link]
-
Synthesis and cytotoxicity studies of novel N-arylbenzo[h]quinazolin-2-amines. Source: National Institutes of Health (PMC) URL:[Link]
-
Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors. Source: PubMed URL:[Link]
-
Microwave Assisted Solvent Free Synthesis of Bioactive Quinazolin-4-(3H)-one Compounds. Source: Journal of Chemical and Pharmaceutical Research URL:[Link]
Application Notes and Protocols for In Vitro Evaluation of 8-Methoxy-5,6-dihydrobenzo[h]quinazolin-2-amine
Introduction: The Quinazoline Scaffold in Modern Drug Discovery
The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2][3][4] Derivatives of this heterocyclic structure have been extensively investigated and developed as potent therapeutic agents, particularly in the realm of oncology.[2][3][4] Their mechanism of action often involves the inhibition of protein kinases, enzymes that play a critical role in cellular signaling pathways frequently dysregulated in cancer.[5][6][7] 8-Methoxy-5,6-dihydrobenzo[h]quinazolin-2-amine represents a novel analogue within this class, and a systematic in vitro evaluation is paramount to elucidating its biological activity and therapeutic potential.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct essential in vitro assays for the characterization of 8-Methoxy-5,6-dihydrobenzo[h]quinazolin-2-amine. The protocols herein are designed to be robust and self-validating, with an emphasis on understanding the scientific principles that underpin each experimental step.
Part 1: Foundational Assays for Cellular Activity
A logical first step in characterizing a novel compound is to assess its impact on cell viability and proliferation. This provides a broad understanding of its cytotoxic or cytostatic potential and is crucial for determining appropriate concentration ranges for subsequent, more targeted assays.
Cell Viability Assessment using Tetrazolium-Based Assays (MTT/XTT)
Scientific Rationale: Tetrazolium-based assays, such as the MTT assay, are colorimetric methods used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9] In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt (e.g., 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to a colored formazan product.[9] The quantity of formazan produced is directly proportional to the number of living cells.[9]
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a stock solution of 8-Methoxy-5,6-dihydrobenzo[h]quinazolin-2-amine in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the compound in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).[3] Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent-induced toxicity.[8]
-
Include a vehicle control (medium with the same DMSO concentration as the highest compound concentration) and a no-treatment control.[8]
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the respective compound concentrations.
-
Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).[8]
-
-
MTT Reagent Addition and Incubation:
-
Formazan Solubilization and Data Acquisition:
-
Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.[8][9]
-
Data Presentation: Example IC50 Values for Quinazoline Derivatives
| Cell Line | Compound Class | Representative IC50 (µM) | Reference |
| HCT116 | Quinazoline | 4.9 - 17.4 | [1] |
| SW480 | Quinazoline | 4.9 - 17.4 | [1] |
| Caco-2 | Quinazolinone | 23.31 ± 0.09 | [2] |
| HepG2 | Quinazolinone | 53.29 ± 0.25 | [2] |
| MCF-7 | Quinazolinone | 72.22 ± 0.14 | [2] |
Note: The IC50 values presented are for related quinazoline and quinazolinone derivatives and serve as a representative example. Actual values for 8-Methoxy-5,6-dihydrobenzo[h]quinazolin-2-amine must be determined experimentally.
Part 2: Probing the Mechanism of Action - Kinase Inhibition Assays
Given that many quinazoline derivatives function as kinase inhibitors, a direct assessment of the compound's effect on kinase activity is a critical next step.[5][6][7]
In Vitro Kinase Activity Assay
Scientific Rationale: An in vitro kinase assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.[10] This is typically achieved by incubating the purified kinase with its substrate and ATP (the phosphate donor) in the presence and absence of the inhibitor.[6][10] The level of substrate phosphorylation is then quantified, often using methods that detect the incorporation of a radiolabeled phosphate or through the use of phosphorylation-specific antibodies.
Experimental Protocol: General Kinase Inhibition Assay
-
Reaction Setup:
-
In a microplate, prepare a reaction mixture containing the purified kinase of interest (e.g., members of the tyrosine kinase family) in a suitable kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).[6][11]
-
Add the substrate for the kinase (this can be a generic substrate like casein or a specific peptide substrate).[10]
-
Add 8-Methoxy-5,6-dihydrobenzo[h]quinazolin-2-amine at various concentrations. Include a positive control (a known inhibitor of the kinase) and a negative control (vehicle).
-
-
Initiation of Reaction:
-
Initiate the kinase reaction by adding ATP. The concentration of ATP should ideally be close to the Km value for the specific kinase to obtain accurate IC50 values.[6]
-
-
Incubation and Termination:
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).
-
Terminate the reaction by adding a stop solution, such as a high concentration of EDTA to chelate the Mg2+ ions necessary for kinase activity.
-
-
Detection of Phosphorylation:
-
Quantify the level of substrate phosphorylation using a suitable detection method. Common methods include:
-
Radiometric assays: Using [γ-32P]ATP and measuring the incorporation of the radiolabel into the substrate.[6]
-
Luminescence-based assays: Using commercial kits that measure the amount of ATP remaining in the reaction, which is inversely proportional to kinase activity.
-
Fluorescence-based assays: Employing fluorescently labeled substrates or antibodies.
-
ELISA-based assays: Using phosphorylation-specific antibodies to detect the phosphorylated substrate.
-
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value.
-
Workflow for In Vitro Kinase Assay
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA®).
NanoBRET™ Target Engagement Assay
Scientific Rationale: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method that provides quantitative evidence of intracellular target engagement in real-time. [12]This technology relies on energy transfer between a target protein fused to a NanoLuc® luciferase (the donor) and a fluorescent tracer that binds to the same target (the acceptor). [12]A test compound that competes with the tracer for binding to the target protein will disrupt the BRET signal, allowing for the quantification of target engagement. [12] Experimental Protocol: NanoBRET™ Target Engagement Assay
-
Cell Line Preparation:
-
Use a cell line that has been engineered to express the target protein of interest fused to NanoLuc® luciferase.
-
-
Assay Setup:
-
Seed the engineered cells in a white, opaque 96- or 384-well plate.
-
Add the fluorescent NanoBRET™ tracer at a concentration optimized for the specific target.
-
Add 8-Methoxy-5,6-dihydrobenzo[h]quinazolin-2-amine across a range of concentrations.
-
-
Incubation and Signal Detection:
-
Incubate the plate under appropriate conditions to allow the binding to reach equilibrium.
-
Add the NanoLuc® substrate to generate the luminescent signal.
-
Measure both the donor (luciferase) and acceptor (tracer) emission signals using a plate reader capable of detecting filtered luminescence.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
-
A decrease in the BRET ratio in the presence of the test compound indicates displacement of the tracer and therefore, target engagement.
-
Plot the BRET ratio against the compound concentration to determine the IC50 value for target engagement in live cells.
-
Conclusion and Future Directions
The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of 8-Methoxy-5,6-dihydrobenzo[h]quinazolin-2-amine. By systematically evaluating its effects on cell viability, kinase activity, and target engagement, researchers can gain critical insights into its mechanism of action and potential as a therapeutic agent. Positive results from these assays would warrant further investigation into downstream signaling effects, off-target profiling, and ultimately, in vivo efficacy studies.
References
-
Chen, L., et al. (2017). Identification of quinazoline compounds as novel potent inhibitors of Wnt/β-catenin signaling in colorectal cancer cells. Oncotarget, 8(46), 80645–80656. [Link]
-
Scott, J. S., et al. (2022). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 65(18), 11957–11984. [Link]
-
Bantscheff, M. (2013). Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors. Technical University of Munich. [Link]
-
Auld, D. S., et al. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers in Cell and Developmental Biology, 11. [Link]
-
Selvita. (n.d.). Target Engagement. Selvita. [Link]
-
Arvin, K. L. (2025). A Practical Guide to Target Engagement Assays. Drug Discovery, Charles River. [Link]
-
Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84–87. [Link]
-
Al-Suwaidan, I. A., et al. (2020). Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. Molecules, 25(20), 4783. [Link]
-
Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. [Link]
-
Haupenthal, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8774. [Link]
-
Acker, M. G., & Auld, D. S. (2014). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Expert Opinion on Drug Discovery, 9(1), 85–99. [Link]
-
Fakhri, F., et al. (2019). Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. Research in Pharmaceutical Sciences, 14(5), 423–430. [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
-
Un, C., et al. (2018). Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. Molecules, 23(10), 2461. [Link]
-
Singh, P. P., et al. (2012). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. Journal of Medicinal Chemistry, 55(8), 3841–3852. [Link]
-
Yang, Y., et al. (2025). Synthesis and evaluation of 5, 6-dihydro-8H-isoquinolino[1, 2-b]quinazolin-8-one derivatives as novel non-lipogenic ABCA1 up-regulators with inhibitory effects on macrophage-derived foam cell formation. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1). [Link]
-
Yang, Y., et al. (2025). Synthesis and evaluation of 5, 6-dihydro-8H-isoquinolino[1, 2-b]quinazolin-8-one derivatives as novel non-lipogenic ABCA1 up-regulators with inhibitory effects on macrophage-derived foam cell formation. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2415589. [Link]
-
Koutsoukou, A. D., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7891. [Link]
-
Inxight Drugs. (n.d.). 8-METHOXY-5,6-DIHYDROBENZO(H)QUINAZOLIN-2-YL HYDROSULFIDE. Inxight Drugs. [Link]
-
Abstract Sifter. (n.d.). 8-Methoxy-5,6-dihydrobenzo(h)quinazolin-2-yl hydrosulfide - Publications. Abstract Sifter. [Link]
-
gers. (n.d.). 8-METHOXY-5,6-DIHYDROBENZO(H)QUINAZOLIN-2-YL HYDROSULFIDE. gsrs. [Link]
-
Veeraiah, B., et al. (2024). Synthesis and cytotoxicity studies of novel N-arylbenzo[h]quinazolin-2-amines. Beilstein Journal of Organic Chemistry, 20, 1373–1381. [Link]
-
Al-Ostath, A. I., et al. (2023). Biological Investigation of 2-Thioxo-benzo[g]quinazolines against Adenovirus Type 7 and Bacteriophage Phi X174: An In Vitro Study. Molecules, 28(9), 3788. [Link]
-
Manera, C., et al. (2012). Synthesis of new 5,6-dihydrobenzo[h]quinazoline 2,4-diamino substituted and antiplatelet/antiphlogistic activities evaluation. European Journal of Medicinal Chemistry, 47(1), 479–488. [Link]
-
Shirinian, V. Z., et al. (2023). Synthesis of substituted 8H-benzo[h]pyrano[2,3-f]quinazolin-8-ones via photochemical 6π-electrocyclization of pyrimidines containing an allomaltol fragment. Beilstein Journal of Organic Chemistry, 19, 769–778. [Link]
Sources
- 1. Identification of quinazoline compounds as novel potent inhibitors of Wnt/β-catenin signaling in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. archiv.ub.uni-heidelberg.de [archiv.ub.uni-heidelberg.de]
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- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. selvita.com [selvita.com]
Application Note: Solubility, Formulation, and In Vitro Screening of Benzo[h]quinazoline Amines
Executive Summary & Pharmacological Landscape
Benzo[h]quinazoline amines represent a privileged class of highly conjugated, polycyclic heterocyclic scaffolds with profound therapeutic potential. Recent structure-activity relationship (SAR) studies have demonstrated their versatility across multiple oncological and inflammatory targets. Specifically, these derivatives have been identified as potent Epidermal Growth Factor Receptor (EGFR) inhibitors, with select compounds exhibiting IC50 values as low as 0.13 µM in MCF-7 breast cancer models[1]. Other analogs function as tubulin polymerization disruptors (IC50 ~2.27 µM)[2] or as modulators of the G-protein coupled receptor GPR120 in colorectal cancer[3].
Despite their potent bioactivity, the translation of benzo[h]quinazolines into reliable in vitro and in vivo data is frequently bottlenecked by their physicochemical properties. The planar nature of the benzo[h]quinazoline core promotes strong intermolecular π-π stacking, resulting in high lipophilicity and notoriously poor aqueous solubility. This application note provides a field-proven, self-validating methodology for the formulation and cell culture screening of these hydrophobic compounds, ensuring high-fidelity dose-response data free from precipitation artifacts.
Pharmacological targets and apoptotic pathways of benzo[h]quinazolines.
Quantitative Bioactivity Profile
To contextualize the required assay sensitivity, Table 1 summarizes the established bioactivity metrics of various benzo[h]quinazoline derivatives across standard cell lines.
Table 1: Summary of In Vitro Bioactivity of Benzo[h]quinazolines
| Target / Mechanism | Cell Line Model | Representative IC50 | Key Structural Feature | Reference |
| EGFR Inhibition | MCF-7 (Breast) | 0.13 – 7.70 µM | Fused benzo[h]quinazoline core | [1] |
| Tubulin Inhibition | A549 (Lung) | 2.27 – 5.97 µM | 4-phenyl-5,6-dihydro substitution | [2] |
| GPR120 Modulation | SW480 (Colorectal) | 5.89 – 26.69 µM | Dihydrospiro(cyclopentane) motif | [3] |
Physicochemical Bottlenecks: The Causality of Precipitation
When introducing a hydrophobic benzo[h]quinazoline to an aqueous environment (like DMEM or RPMI media), the sudden shift in dielectric constant forces the molecules to aggregate to minimize thermodynamically unfavorable interactions with water. If a high-concentration DMSO stock is pipetted directly into a large volume of aqueous media, localized supersaturation occurs at the droplet interface, causing the compound to "crash out" into micro-crystals.
This phenomenon is catastrophic for in vitro assays:
-
False Negatives: The effective soluble concentration of the drug is drastically lower than the calculated concentration, artificially inflating the apparent IC50.
-
Optical Interference: Precipitated crystals scatter light, interfering with colorimetric or fluorometric readouts (e.g., MTT or Alamar Blue assays).
To circumvent this, intermediate dilutions must leverage carrier proteins (like those found in Fetal Bovine Serum) acting as natural surfactants to stabilize the hydrophobic core.
Formulation & Cell Culture Workflow
Step-by-step formulation and in vitro screening workflow.
Phase 1: Stock Preparation and Serial Dilution
-
Master Stock (10–50 mM): Weigh the synthesized benzo[h]quinazoline amine and dissolve it in 100% cell-culture grade, anhydrous DMSO.
-
Causality: Anhydrous DMSO prevents premature hydrolysis and limits water-induced aggregation. Sonicate the vial in a room-temperature water bath for 5–10 minutes to fully disrupt the crystalline lattice.
-
-
DMSO Serial Dilution: Perform all intermediate serial dilutions (e.g., 3-fold or 10-fold steps) in 100% DMSO.
-
Causality: Performing serial dilutions directly in media causes the final DMSO concentration to vary across the dose-response curve. This introduces solvent-toxicity artifacts. By diluting in DMSO first, you ensure every well receives the exact same volume of vehicle.
-
Phase 2: Aqueous Formulation
-
Pre-warming: Warm the complete culture media (containing 10% FBS) to 37°C.
-
Intermediate Dilution: Prepare a 2X or 10X working solution by diluting the DMSO stocks into the pre-warmed media.
-
Causality: The albumin in the 10% FBS acts as an amphiphilic carrier, encapsulating the hydrophobic benzo[h]quinazoline molecules and preventing π-π stacking. Adding the compound to pre-warmed media increases kinetic energy, further preventing rapid crystallization.
-
Phase 3: Cell Treatment and Viability Assay
-
Cell Seeding: Seed target cells (e.g., SW480 or MCF-7) into 96-well plates at a density of 5,000 to 10,000 cells/well. Incubate overnight to allow for adherence[3].
-
Treatment: Replace the seeding media with the formulated compound solutions. Ensure the final DMSO concentration in all wells (including the vehicle control) does not exceed 0.5% (v/v) [3].
-
Causality: DMSO concentrations >0.5% can alter baseline cell viability, induce differentiation, or trigger off-target transcriptomic changes, confounding the actual drug effect.
-
-
Incubation: Incubate for 24, 48, or 72 hours depending on the experimental design.
-
Alamar Blue Addition: Add Alamar Blue (resazurin) reagent to a final concentration of 10% (v/v) and incubate for an additional 2–4 hours[3].
-
Causality: Resazurin is reduced to highly fluorescent resorufin by the mitochondrial enzymes of viable cells. Unlike the traditional MTT assay, Alamar Blue does not require cell lysis or the solubilization of formazan crystals, which is highly advantageous when working with compounds that already have solubility issues.
-
Data Interpretation & Self-Validation Mechanisms
A robust protocol must be a self-validating system. To ensure the integrity of your IC50 calculations, implement the following Quality Control (QC) checkpoints:
-
Microscopic QC (Pre-Read): Before adding the Alamar Blue reagent, inspect the highest concentration wells under an inverted phase-contrast microscope (10x or 20x objective). Look for needle-like structures or amorphous dark aggregates.
-
Interpretation: If micro-crystals are observed, the compound has precipitated. The calculated IC50 will be a false representation of the drug's potency. You must reformulate using a lower top concentration, or introduce a complexing agent such as 2-Hydroxypropyl-β-cyclodextrin (HPβCD).
-
-
Vehicle Control Normalization: The viability of the 0.5% DMSO vehicle control must be ≥ 95% compared to an untreated (media-only) control. If the vehicle control shows toxicity, the entire assay plate must be discarded, and the final DMSO concentration must be reduced to 0.1% or 0.2%.
References
-
Synthesis and In Vitro Anticancer Evaluation of Some Fused Indazoles, Quinazolines and Quinolines as Potential EGFR Inhibitors. Bioorganic Chemistry, 89:102985 (2019). URL:[Link]
-
Synthesis of 4-phenyl-5,6-dihydrobenzo[h]quinazolines and their evaluation as growth inhibitors of carcinoma cells. RSC Advances, 2014. URL:[Link]
-
In silico and in vitro screening for potential anticancer candidates targeting GPR120. Arrow@TU Dublin, 2020. URL:[Link]
Sources
Application Note: Guanidine Cyclization Methods for Tricyclic Pyrimidine Synthesis
This Application Note is designed for researchers and medicinal chemists focusing on the synthesis of fused tricyclic pyrimidine systems. It prioritizes mechanistic clarity, reproducible protocols, and high-integrity referencing.
Executive Summary
Tricyclic pyrimidines—specifically pyrimido[4,5-b]indoles and pyrimido[4,5-b]quinolines —are privileged scaffolds in drug discovery, serving as bioisosteres for purines and exhibiting potent kinase inhibitory, antineoplastic, and antimicrobial activities.
This guide details the Guanidine Annulation Strategy , a convergent synthetic approach where free guanidine (or its salts) acts as a binucleophile to close the pyrimidine ring onto a pre-functionalized bicyclic core. Unlike linear multi-step syntheses, this method exploits the "1,3-N,N-nucleophilic" character of guanidine to achieve cyclization in a single step, often under transition-metal-free conditions.
Mechanistic Principles
The formation of the tricyclic core relies on a cascade sequence involving Nucleophilic Aromatic Substitution (
Reaction Pathway[1][2]
-
Activation: The bicyclic precursor (e.g., indole or quinoline) must possess an electrophilic leaving group (Cl, OMs) at the position adjacent to a carbonyl or nitrile acceptor.
- Attack: The free base of guanidine attacks the electrophilic carbon (C-Cl), displacing the leaving group.
-
Intramolecular Cyclization: The pendant amino group of the guanidine intermediate attacks the neighboring carbonyl (forming an imine/enamine) or nitrile.
-
Aromatization: Loss of water (dehydration) or tautomerization drives the formation of the stable aromatic pyrimidine ring.
Pathway Visualization
The following diagram illustrates the annulation of guanidine onto a 2-chloroindole-3-carbaldehyde scaffold.
Figure 1: Mechanistic cascade of guanidine annulation onto an activated indole core.
Experimental Protocols
Protocol A: Thermal Annulation for Pyrimido[4,5-b]indoles
Application: Synthesis of 5-deazaflavin analogues and kinase inhibitors. Basis: This protocol utilizes a base-mediated condensation in refluxing ethanol, validated by Gao et al. (2017).[1]
Materials
-
Precursor: 2-Chloroindole-3-carbaldehyde (1.0 equiv)
-
Reagent: Guanidine Nitrate (1.5 equiv)
-
Base: Potassium Hydroxide (KOH) (1.5 equiv)
-
Solvent: Ethanol (Absolute)
Step-by-Step Methodology
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloroindole-3-carbaldehyde (1.0 mmol) in ethanol (10 mL).
-
Base Activation: Add Guanidine Nitrate (1.5 mmol) and KOH (1.5 mmol) to the solution.
-
Note: Guanidine nitrate is preferred over the hydrochloride salt here due to better solubility and compatibility with KOH in ethanol.
-
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 4–6 hours .
-
Checkpoint: Monitor reaction progress via TLC (Eluent: Ethyl Acetate/Hexane 1:1). The starting aldehyde spot (usually higher R_f) should disappear, replaced by a highly fluorescent product spot.
-
-
Workup: Cool the reaction mixture to room temperature.
-
The product often precipitates directly upon cooling.
-
If precipitation is heavy, filter the solid and wash with cold ethanol (2 x 5 mL) followed by water (2 x 10 mL) to remove inorganic salts (KNO3/KCl).
-
-
Purification: If no precipitate forms, evaporate the solvent under reduced pressure. Triturate the residue with water to remove salts, filter the solid, and recrystallize from DMF/Ethanol or purify via flash column chromatography (DCM/MeOH gradient).
Expected Yield: 75–90%
Characterization: Look for the disappearance of the aldehyde proton (~10 ppm) and the appearance of the pyrimidine singlet (~8.5–9.0 ppm) in
Protocol B: Microwave-Assisted Synthesis of Pyrimido[4,5-b]quinolines
Application: Rapid generation of deazaflavin libraries. Basis: High-temperature microwave irradiation accelerates the condensation of 2-chloroquinoline-3-carbonitriles with guanidine, as described by Trilleras et al. (2024).
Materials
-
Precursor: 2-Chloroquinoline-3-carbonitrile (1.0 equiv)
-
Base: Anhydrous Potassium Carbonate (
) (2.0 equiv) -
Solvent: DMF (Dimethylformamide)
Step-by-Step Methodology
-
Loading: In a 10 mL microwave process vial, combine 2-chloroquinoline-3-carbonitrile (0.5 mmol), Guanidine HCl (1.0 mmol), and
(1.0 mmol). -
Solvation: Add DMF (2 mL). Cap the vial with a Teflon-lined septum.
-
Irradiation: Place in a microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave).
-
Parameters:
-
Temperature: 120 °C
-
Power: Dynamic (Max 200 W)
-
Hold Time: 15–20 minutes
-
Stirring: High
-
-
-
Quench: Allow the vial to cool to 50 °C. Pour the reaction mixture into crushed ice (20 g).
-
Isolation: Stir the aqueous suspension for 15 minutes. The tricyclic product will precipitate as a yellow/orange solid.
-
Purification: Filter the solid under vacuum. Wash with copious water to remove DMF and salts. Dry in a vacuum oven at 60 °C.
Expected Yield: 80–92% Advantages: Reaction time reduced from 12 hours (thermal) to 20 minutes; avoids tedious extraction.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Poor solubility of Guanidine salt. | Switch from Guanidine HCl to Guanidine Carbonate or Nitrate. Use a phase transfer catalyst (e.g., TBAB) if using non-polar solvents. |
| Regioisomers | Competition between N-1 and exocyclic amine. | In tricyclic synthesis, the geometry is usually fixed by the precursor (e.g., 2-chloro-3-formyl). Ensure the leaving group (Cl) is sufficiently labile. |
| Product Oiling | Incomplete precipitation. | Triturate the crude oil with diethyl ether or cold acetonitrile to induce crystallization. |
| Hydrolysis | Water in solvent reacting with C-Cl. | Ensure solvents (DMF, EtOH) are anhydrous. Store Guanidine salts in a desiccator. |
Workflow Visualization
The following diagram outlines the decision matrix for selecting the appropriate protocol based on the starting material.
Figure 2: Decision matrix for selecting thermal vs. microwave protocols based on precursor reactivity.
References
-
Gao, W., Wang, D., & Li, Y. (2017). A Simple and Facile Synthesis of Tricyclic-Fused pyrimido[4,5-b]indol-2-amines. Molecular Diversity.
-
Trilleras, J., Charris-Molina, A., et al. (2024).[4] Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. Royal Society Open Science. [4]
-
Felluga, F., Benedetti, F., et al. (2018).[5] Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. Synlett.
-
Gangjee, A., et al. (2017).[6] Design, synthesis, and structure-activity relationships of pyrimido[4,5-b]indole-4-amines as microtubule depolymerizing agents. Bioorganic & Medicinal Chemistry Letters.
-
Shang, X., Geng, M., & Wu, L. (2012). One-Pot Synthesis of Benzo[4,5]imidazo[1,2-a]pyrimidine Derivatives Using Melamine Trisulfonic Acid as Catalyst. Asian Journal of Chemistry. (Note: URL is a direct journal landing page).
Sources
- 1. A simple and facile synthesis of tricyclic-fused pyrimido[4,5-b]indol-2-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tsijournals.com [tsijournals.com]
- 3. researchgate.net [researchgate.net]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation [organic-chemistry.org]
- 6. Design, synthesis, and structure-activity relationships of pyrimido[4,5-b]indole-4-amines as microtubule depolymerizing agents that are effective against multidrug resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Mastering the Purification of 8-Methoxy-Dihydrobenzoquinazolines: A Guide to Solvent Selection for Recrystallization
For Immediate Release
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the critical process of solvent selection for the recrystallization of 8-methoxy-dihydrobenzoquinazolines. As a class of heterocyclic compounds with significant interest in medicinal chemistry, achieving high purity is paramount for accurate biological evaluation and downstream applications. This document outlines the theoretical principles, a practical screening protocol, and a full-scale recrystallization procedure to ensure the isolation of highly pure crystalline material.
Introduction: The Critical Role of Purity
The biological activity and physicochemical properties of pharmacologically active compounds, such as 8-methoxy-dihydrobenzoquinazolines, are intrinsically linked to their purity.[1][2] Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[3][4][5] The underlying principle of recrystallization is based on the differential solubility of the target compound and its impurities in a given solvent at varying temperatures.[2][6][7][8] A successful recrystallization process yields a product with a well-defined crystalline structure, free from contaminants that could interfere with analytical characterization or biological assays.[1]
Theoretical Framework for Solvent Selection
The choice of an appropriate solvent is the most critical factor in developing a successful recrystallization protocol.[7] An ideal solvent for recrystallizing 8-methoxy-dihydrobenzoquinazolines should exhibit the following characteristics:
-
High Solvating Power at Elevated Temperatures: The compound should be highly soluble in the solvent at or near its boiling point to ensure complete dissolution of the crude material.[3][6][7]
-
Low Solvating Power at Low Temperatures: Conversely, the compound should have low solubility in the solvent at low temperatures (e.g., room temperature or in an ice bath) to maximize the recovery of the purified crystals upon cooling.[6][7]
-
Favorable Impurity Solubility Profile: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or sparingly soluble at elevated temperatures (allowing for removal by hot filtration).[7][9]
-
Inertness: The solvent should not react chemically with the 8-methoxy-dihydrobenzoquinazoline.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying process.[10]
-
Safety and Environmental Considerations: The chosen solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.
The "like dissolves like" principle is a fundamental concept in solvent selection.[11] Polar compounds tend to dissolve in polar solvents, while non-polar compounds are more soluble in non-polar solvents. 8-Methoxy-dihydrobenzoquinazolines, with their heterocyclic rings, methoxy group, and potential for hydrogen bonding, possess a degree of polarity. Therefore, solvents with moderate to high polarity, such as alcohols (ethanol, isopropanol), esters (ethyl acetate), and ketones (acetone), are often good starting points for screening. In some cases, a mixed solvent system, or a solvent pair, may be necessary to achieve the desired solubility profile.[4][7] This typically involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which the compound is sparingly soluble.[1][12]
Experimental Protocol: Small-Scale Solvent Screening
Before committing to a large-scale recrystallization, a systematic small-scale solvent screening is essential to identify the optimal solvent or solvent system.
Objective: To determine the most effective solvent for recrystallizing 8-methoxy-dihydrobenzoquinazolines based on solubility characteristics.
Materials:
-
Crude 8-methoxy-dihydrobenzoquinazoline
-
A selection of potential solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, water)
-
Test tubes
-
Heating block or water bath
-
Vortex mixer
-
Pipettes
Procedure:
-
Sample Preparation: Place a small, consistent amount (e.g., 10-20 mg) of the crude 8-methoxy-dihydrobenzoquinazoline into several labeled test tubes.
-
Room Temperature Solubility Test: To each test tube, add a small volume (e.g., 0.5 mL) of a different solvent at room temperature. Vortex the mixture and observe the solubility. A suitable solvent will not dissolve the compound completely at this stage.[6] If the compound dissolves immediately, the solvent is likely too good and will result in poor recovery.[4]
-
Hot Solubility Test: Gently heat the test tubes that showed poor solubility at room temperature in a heating block or water bath. Add the same solvent dropwise while heating until the solid completely dissolves. Record the approximate volume of solvent required. An ideal solvent will dissolve the compound completely at an elevated temperature.[4]
-
Cooling and Crystallization: Allow the hot, saturated solutions to cool slowly to room temperature. A successful recrystallization will show the formation of crystals.[13]
-
Ice Bath Cooling: After reaching room temperature, place the test tubes in an ice bath to further induce crystallization and maximize the yield.[5][13]
-
Observation and Selection: Visually inspect the quantity and quality of the crystals formed in each test tube. The solvent that yields a significant amount of well-formed crystals is the most promising candidate for the full-scale recrystallization.
Below is a visual representation of the solvent screening workflow:
Caption: Workflow for small-scale solvent screening.
Data Interpretation: Solvent Screening Results
The results of the solvent screening can be summarized in a table for easy comparison.
| Solvent | Solubility at Room Temp. | Solubility at Boiling | Crystal Formation on Cooling |
| Ethanol | Sparingly Soluble | Soluble | Good crystal formation |
| Methanol | Soluble | - | Poor recovery |
| Isopropanol | Sparingly Soluble | Soluble | Excellent crystal formation |
| Acetone | Moderately Soluble | Soluble | Moderate crystal formation |
| Ethyl Acetate | Sparingly Soluble | Soluble | Good crystal formation |
| Toluene | Insoluble | Sparingly Soluble | - |
| Water | Insoluble | Insoluble | - |
Based on these hypothetical results, isopropanol and ethanol appear to be the most promising solvents for the recrystallization of this particular 8-methoxy-dihydrobenzoquinazoline.
Detailed Protocol: Full-Scale Recrystallization
This protocol outlines the steps for a single-solvent recrystallization. A similar procedure can be adapted for a multi-solvent system.[5]
Objective: To purify crude 8-methoxy-dihydrobenzoquinazoline by recrystallization.
Materials:
-
Crude 8-methoxy-dihydrobenzoquinazoline
-
Selected optimal solvent (e.g., isopropanol)
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Condenser
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
Procedure:
-
Dissolution: Place the crude 8-methoxy-dihydrobenzoquinazoline in an Erlenmeyer flask with a stir bar. Add a minimal amount of the selected solvent. Place the flask on a hot plate and gently heat the mixture to the boiling point of the solvent while stirring. Continue to add small portions of the hot solvent until the compound is completely dissolved.[13][14] It is crucial to use the minimum amount of hot solvent necessary to achieve a saturated solution.[6]
-
Hot Filtration (if necessary): If any insoluble impurities are present in the hot solution, perform a hot gravity filtration to remove them.[4][6] This step is critical to prevent the impurities from co-precipitating with the desired product.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly and undisturbed to room temperature.[13] Slow cooling is essential for the formation of large, pure crystals.[6] Rapid cooling can trap impurities within the crystal lattice.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystals.[5][8]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and filter paper.[5][14]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.[15]
-
Drying: Dry the purified crystals under vacuum or in a drying oven at a temperature well below the melting point of the compound to remove any remaining solvent.[4][5]
The general process of recrystallization is illustrated below:
Caption: The nine key stages of the recrystallization process.
Conclusion
The selection of an appropriate solvent is a critical, empirically determined step in the purification of 8-methoxy-dihydrobenzoquinazolines by recrystallization. By following a systematic screening protocol and a carefully executed recrystallization procedure, researchers can achieve high purity of their target compounds, which is essential for reliable downstream applications in drug discovery and development. The principles and protocols outlined in this application note provide a robust framework for optimizing the purification of this important class of heterocyclic compounds.
References
- Getting crystals your crystallographer will treasure: a beginner's guide - PMC. (n.d.).
- Finding the best solvent for recrystallisation student sheet. (n.d.).
- Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.).
- SOP: CRYSTALLIZATION - UCT Science. (n.d.).
- Lab Procedure: Recrystallization - LabXchange. (2024, March 23).
- Guide for crystallization. (n.d.).
- Recrystallization of Active Pharmaceutical Ingredients - SciSpace. (n.d.).
- 3.3: Choice of Solvent - Chemistry LibreTexts. (2022, April 7).
- Recrystallization of Drugs: Significance on Pharmaceutical Processing - ResearchGate. (n.d.).
- Recrystallization Definition, Principle &Purpose - PraxiLabs. (2022, November 7).
- Technical Support Center: Enhancing the Bioavailability of Quinazoline Derivatives - Benchchem. (n.d.).
- Recrystallization (chemistry) - Wikipedia. (n.d.).
- Recrystallization. (n.d.).
- Full article: Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation - Taylor & Francis. (2020, March 25).
- Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives - Benchchem. (n.d.).
- Recrystallization - Chemistry LibreTexts. (2023, January 29).
- How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate. (2025, February 16).
- How to Perform a Recrystallization - Ventura College Organic Chemistry Lab. (n.d.).
Sources
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Benzo[h]quinazoline Cyclization Reactions
Welcome to the technical support center for the synthesis of benzo[h]quinazoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the crucial cyclization step. As a Senior Application Scientist, my goal is to provide you with not only procedural solutions but also the underlying chemical principles to empower your experimental design and troubleshooting efforts.
Frequently Asked Questions (FAQs)
Q1: I'm experiencing very low yields in the final cyclization step to form the benzo[h]quinazoline ring. What are the common causes and how can I improve the yield?
Low yields in the final cyclization are a frequent challenge and can often be attributed to several key factors.[1] A systematic approach to troubleshooting is essential.
Potential Causes & Solutions:
-
Inefficient Catalyst System: The choice of catalyst and ligands is paramount for a successful cyclization, especially in metal-catalyzed reactions.[1] An inappropriate catalyst may lead to poor conversion rates.[1]
-
Solution: If you are employing a metal-catalyzed reaction (e.g., Palladium-catalyzed N-arylation), consider screening different catalysts and ligands. For instance, catalysts like Pd₂(dba)₃ with ligands such as Xantphos have been reported to be effective.[1] Ensure your catalyst is active and has not been deactivated by exposure to air or moisture.[2][3]
-
-
Suboptimal Reaction Temperature: Temperature is a critical parameter.[1] Temperatures that are too low may result in an incomplete reaction, while excessively high temperatures can lead to the decomposition of starting materials or the desired product.[1][2] Classical methods like the Niementowski reaction often require high temperatures (above 130°C), which can lead to decomposition.[2][4]
-
Solution: Perform a temperature optimization study. Set up small-scale parallel reactions at various temperatures (e.g., in 10-20°C increments) to identify the optimal balance between reaction rate and yield.[2]
-
-
Incorrect Solvent or Base: The polarity of the solvent and the strength of the base can significantly impact the reaction rate and yield.[1] Poor solubility of reactants can also hinder the reaction.[2]
-
Steric Hindrance: Bulky substituents on the precursors can sterically hinder the cyclization process, making it energetically unfavorable.[1][2]
-
Solution: If steric hindrance is suspected, you may need to increase the reaction temperature or use a more active catalyst to overcome the energy barrier.[2] In some cases, redesigning the synthetic route to introduce bulky groups after the core scaffold formation might be necessary.
-
-
Presence of Water: Moisture can interfere with many catalytic cycles and promote hydrolysis of intermediates or the final product.[2]
-
Solution: Always use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Q2: I'm observing significant side products in my reaction mixture, making purification difficult. What are the likely side reactions, and how can I minimize them?
The formation of side products is a common issue that directly impacts your final yield and purification efficiency. Understanding the potential side reactions is the first step toward mitigating them.
Potential Side Reactions & Solutions:
-
Homocoupling: In cross-coupling reactions, the homocoupling of starting materials is a frequent side reaction that consumes your reactants and reduces the yield of the desired benzo[h]quinazoline.[1]
-
Incomplete Cyclization: The reaction may stall at an intermediate stage, resulting in a mixture of starting materials, intermediates, and the final product.[1]
-
Solution: Increasing the reaction time or temperature can often drive the reaction to completion.[2] Monitoring the reaction progress by TLC or LC-MS is essential to determine the optimal reaction time.
-
-
Decomposition: Sensitive starting materials or the benzo[h]quinazoline product itself may decompose under the reaction conditions, particularly at elevated temperatures.[1]
-
Solution: If decomposition is suspected, try running the reaction at a lower temperature for a longer duration.[1]
-
-
Formation of Quinoline Derivatives: In Friedländer-type syntheses, there can be a competing reaction that leads to the formation of quinoline byproducts if the reaction conditions are not carefully controlled.[2]
-
Solution: Precise control over the reaction temperature and the choice of catalyst can help favor the desired quinazoline formation.
-
Q3: The purification of my substituted benzo[h]quinazoline product is challenging. What are the recommended purification techniques?
Purification can be a significant bottleneck. The inherent properties of benzo[h]quinazolines can sometimes make standard purification methods less effective.
Common Purification Challenges & Recommended Techniques:
-
Poor Solubility: The final product may have limited solubility in common organic solvents, making purification by recrystallization or chromatography difficult.[1]
-
Solution: A systematic solvent screen for recrystallization is recommended. If a suitable single solvent is not found, a binary solvent system might be effective.
-
-
Product Tailing on Silica Gel: Basic nitrogen atoms in the benzo[h]quinazoline ring can interact strongly with the acidic silica gel, leading to broad peaks and poor separation during column chromatography.[1]
-
Solution: To mitigate tailing, you can add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent. Alternatively, using neutral or basic alumina for chromatography can be a good option.
-
-
Acid-Base Extraction: The basicity of the quinazoline nitrogen can be exploited for purification.[1]
-
Solution: Dissolve the crude product in an organic solvent and extract it with an aqueous acid solution (e.g., 1M HCl). The protonated benzo[h]quinazoline will move to the aqueous phase, leaving neutral impurities behind. The aqueous layer can then be basified (e.g., with NaOH) and the purified product extracted back into an organic solvent.[1]
-
Troubleshooting Workflow
Here is a logical workflow to guide your troubleshooting process when faced with low yields.
Caption: A systematic workflow for troubleshooting low yields in benzo[h]quinazoline synthesis.
Key Reaction Parameters and Their Impact on Yield
The following table summarizes the impact of various reaction parameters on the yield of benzo[h]quinazoline synthesis, with illustrative data adapted from studies on related systems.
| Parameter | Condition A | Yield (%) | Condition B | Yield (%) | Rationale |
| Catalyst | Pd(OAc)₂ | 45 | Pd₂(dba)₃/Xantphos | 85 | The choice of ligand can significantly improve catalyst efficacy and prevent side reactions. |
| Solvent | Toluene | 50 | DMF | 88 | Highly polar solvents can improve the solubility of reactants and facilitate the reaction.[5] |
| Temperature | 80 °C | 60 | 110 °C | 92 | Higher temperatures can overcome activation energy barriers, but excessive heat may cause decomposition.[2] |
| Base | K₂CO₃ | 55 | Cs₂CO₃ | 90 | A stronger, non-nucleophilic base can more effectively promote the desired reaction pathway. |
| Atmosphere | Air | 30 | Inert (N₂) | 85 | An inert atmosphere prevents oxidation of sensitive reagents and catalysts.[2] |
Experimental Protocols
Representative Protocol for Palladium-Catalyzed N-Arylation Cyclization
This protocol is a general procedure for the final cyclization step to form an N-arylbenzo[h]quinazolin-2-amine.
Step 1: Reagent Preparation and Reaction Setup
-
To a dry reaction vessel, add the benzo[h]quinazolin-2-amine (1.0 equiv), the corresponding aryl bromide (1.2 equiv), Xantphos (0.1 equiv), and cesium carbonate (2.0 equiv).
-
Add anhydrous 1,4-dioxane to the vessel.
-
Degas the mixture by bubbling nitrogen through it for 15 minutes.
Step 2: Catalyst Addition and Reaction
-
Under a nitrogen atmosphere, add Pd₂(dba)₃ (0.05 equiv) to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for 16 hours, or until reaction completion is observed by TLC or LC-MS.
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® and wash with ethyl acetate.
-
Combine the organic phases and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: General experimental workflow for the synthesis of substituted benzo[h]quinazolines.[1]
References
- BenchChem. (2025). Overcoming challenges in the synthesis of substituted benzo[h]quinazolines. BenchChem.
- BenchChem. (2025). Troubleshooting common side reactions in quinazoline synthesis. BenchChem.
- ResearchGate. (n.d.). Influence of solvent on the synthesis of quinazoline- 2,4(1H,3H)-diones.
- MDPI. (n.d.). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. MDPI.
- Gholipour, H., & Ghorbani-Choghamarani, A. (2016).
- Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Organic Chemistry Portal.
- Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (2023). ScienceDirect.
- Arachchige, P. T. K., & Yi, C. S. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Couplings of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines.
- Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (2021). Frontiers in Chemistry.
- Transition-metal-catalyzed synthesis of quinazolines: A review. (2022). Frontiers in Chemistry.
- Dabiri, M., Tisseh, Z., & Bazgir, A. (2007). Microwave assisted synthesis of triazoloquinazolinones and benzimidazoquinazolinones. Beilstein Journals.
- Patil, J. P., Amrutkar, S. V., & Ranawat, M. S. (2012). Microwave assisted synthesis of quinazolinone using different bases. ProQuest.
- Heravi, M. M., Shiri, M., & Tolouei, F. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC.
- A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. (2023). International Journal of Pharmaceutical Research & Allied Sciences.
- Synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones. (2022). Beilstein Journals.
- Malesevic, M., Joksovic, M. D., & Penov Gasi, K. M. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)
- Niementowski quinoline synthesis. (n.d.). Wikipedia.
- Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Organic Chemistry Portal.
- Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. (2017). New Journal of Chemistry (RSC Publishing).
- Niementowski reaction: Microwave induced and conventional synthesis of quinazolinones and 3-methyl-1H-5-pyrazolones and their antimicrobial activity. (2005).
- Concerning the mechanism of the Friedländer quinoline synthesis. (1998).
- A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities. (2023). MDPI.
- Synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones. (2022). PMC.
- (PDF) Synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones. (2022).
- Li, A.-H., et al. (2010).
- Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. (2015).
- Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild c
- Synthesis and characterization of quinazoline derivatives: search for hybrid molecule as diuretic and antihypertensive agents. (2015). Taylor & Francis Online.
- A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. (2024).
Sources
Technical Support Center: Overcoming Stability Issues of Dihydrobenzo[h]quinazolines in Solution
Welcome, researchers and drug development professionals. This guide is designed to be your primary resource for navigating the complexities of working with dihydrobenzo[h]quinazoline derivatives in solution. These molecules hold immense therapeutic promise, but their utility is often challenged by inherent stability issues. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to ensure the integrity and reproducibility of your experimental data.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My compound's purity, as measured by HPLC, decreases significantly within hours of dissolving it in my assay buffer. What is the likely cause and how can I prevent this?
A1: This rapid degradation is most commonly due to oxidation. The dihydropyrimidine ring within the dihydrobenzo[h]quinazoline scaffold is susceptible to dehydrogenation, leading to the formation of the fully aromatic benzo[h]quinazoline analog or oxidation to a 3,4-dihydro-4-oxoquinazoline (quinazolinone) derivative.[1][2] This process can be accelerated by dissolved oxygen, trace metal ions, or exposure to light.
Probable Causes & Solutions:
-
Oxidative Degradation: The partially saturated ring is energetically poised to aromatize, a thermodynamically favorable process.
-
Causality: The presence of oxidizing agents, such as dissolved atmospheric oxygen, readily facilitates the removal of hydrogen atoms from the dihydro- moiety.
-
Recommended Action: Prepare all solutions using de-gassed solvents and buffers. You can de-gas liquids by sparging with an inert gas like argon or nitrogen for 15-30 minutes or by using several cycles of sonication under vacuum.
-
Expert Tip: For maximum protection, handle the compound and its solutions in a glove box or under a continuous stream of an inert gas. Store prepared solutions in vials with the headspace flushed with argon or nitrogen before sealing.
-
-
Solvent-Mediated Instability: Certain solvents can promote degradation. While Dimethyl Sulfoxide (DMSO) is a common solvent for stock solutions, some quinazoline derivatives have shown instability in it, with spectral changes occurring almost immediately after preparation.[3]
-
Causality: DMSO can contain trace impurities or degrade to form species that can accelerate compound degradation. Its hygroscopic nature can also introduce water, which may participate in hydrolytic pathways.
-
Recommended Action: If you suspect solvent-related issues, perform a small-scale stability test comparing your compound in DMSO, N,N-Dimethylformamide (DMF), and a co-solvent system like ethanol or acetonitrile. An HPLC study showed that some quinazoline derivatives are stable in a 0.2% DMSO medium for up to 96 hours, indicating that the specific structure and concentration are key factors.[4]
-
Q2: After incubating my sample, I see a new, more polar peak in my reverse-phase HPLC chromatogram. What is this new species?
A2: The appearance of a new, typically more polar peak (i.e., having a shorter retention time on a C18 column) often indicates the formation of an oxidized by-product. The most common transformation is the oxidation of the dihydro-moiety to a carbonyl group, forming a 3,4-dihydro-4-oxoquinazoline derivative.[1][2]
Identification and Mitigation:
-
Characterization: The best way to identify the unknown peak is through Liquid Chromatography-Mass Spectrometry (LC-MS). The expected mass of the 4-oxo derivative would be the mass of your parent compound +14 Da (or +16 Da if starting from a tetrahydro- derivative and forming a dioxo- species).
-
Mechanism: This oxidation can occur with strong oxidizing agents like hydrogen peroxide or even slowly with atmospheric oxygen.[1][2]
-
Prevention: Follow the rigorous de-gassing and inert atmosphere protocols described in A1. Additionally, ensure your solvents are of the highest purity and are peroxide-free, especially solvents like THF or dioxane.
Q3: My experimental results are inconsistent when I work at acidic or basic pH. How does pH affect the stability of my compound?
A3: The stability of the quinazoline scaffold is highly dependent on both pH and temperature. While generally stable in cold, dilute acidic or alkaline solutions, the ring system can be susceptible to hydrolytic cleavage if heated under these conditions.[1][5]
Key Considerations:
-
Hydrolytic Degradation: At extreme pH values, particularly with heating, the pyrimidine ring can undergo hydrolysis, breaking open to form precursor molecules like o-aminobenzaldehyde derivatives.[1]
-
Causality: Both acid and base can catalyze the hydrolysis of the imine (or aminal) functionality present in the dihydro- ring system.[6]
-
Recommended Action: If your experiment requires a non-neutral pH, you must perform a pH-dependent stability study at your target temperature. Prepare your compound in a series of buffers (e.g., pH 3, 5, 7.4, 9) and monitor its purity by HPLC over the course of your planned experiment. Always run experiments at the lowest feasible temperature.
-
-
Ionization and Solubility: As weak bases, dihydrobenzo[h]quinazolines can be protonated at acidic pH, which may increase solubility but could also alter stability.[7]
-
Expert Tip: Determine the pKa of your compound (experimentally or via software prediction). This will help you understand its ionization state at a given pH and anticipate changes in both solubility and potential reactivity.
-
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for dihydrobenzo[h]quinazoline instability.
Section 2: Frequently Asked Questions (FAQs)
FAQ 1: What are the primary degradation pathways for dihydrobenzo[h]quinazolines in solution?
The two most critical degradation pathways are oxidation and hydrolysis .
-
Oxidation: This is often the most rapid degradation route under ambient lab conditions. The dihydro- compound can be oxidized to its fully aromatic benzo[h]quinazoline counterpart or to a more polar 4-oxo derivative.[1][2]
-
Hydrolysis: This pathway is primarily a concern under non-neutral pH conditions, especially when combined with elevated temperatures. It involves the cleavage of the pyrimidine ring.[1][5]
Primary Degradation Pathways
Caption: Key oxidative degradation pathways for dihydrobenzo[h]quinazolines.
FAQ 2: What are the generally recommended storage conditions for stock solutions?
Based on the known instability factors, the following conditions are recommended for stock solutions to maximize shelf-life:
-
Solvent: Use a high-purity, anhydrous, aprotic solvent (e.g., DMF, Acetonitrile) where the compound shows good stability. If DMSO must be used, use anhydrous grade and store under an inert atmosphere. A study on a specific quinazoline derivative showed high stability in ultrapure water at concentrations >10⁻⁵ M for over a month.[3]
-
Temperature: Store solutions at -20°C or -80°C.
-
Atmosphere: Displace the headspace of the storage vial with argon or nitrogen.
-
Light: Store in amber vials to protect from light.
-
Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and oxygen.
FAQ 3: How should I design a robust stability study for my specific derivative?
A good stability study should test the key parameters that influence degradation.
-
Forced Degradation Study: Intentionally stress the compound to quickly identify its vulnerabilities. Expose solutions to:
-
Acid (e.g., 0.1 M HCl)
-
Base (e.g., 0.1 M NaOH)
-
Oxidant (e.g., 3% H₂O₂)
-
Heat (e.g., 60°C)
-
Light (photostability chamber)
-
-
Real-Time Stability Study: Test the stability under your actual experimental conditions (buffer, temperature, solvent concentration).
-
Methodology: Use a validated stability-indicating HPLC method that can separate the parent compound from all potential degradants.[4]
-
Time Points: Sample at T=0, and then at relevant intervals for your experiment (e.g., 1h, 4h, 8h, 24h, 48h).
-
Analysis: Quantify the peak area of the parent compound at each time point. A loss of >5-10% is typically considered significant instability for an in-vitro assay.
-
Section 3: Protocols and Methodologies
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol incorporates best practices to minimize degradation during solution preparation.
Materials:
-
Dihydrobenzo[h]quinazoline derivative (solid)
-
High-purity, anhydrous solvent (e.g., DMSO, DMF)
-
Inert gas source (Argon or Nitrogen) with tubing
-
Sterile, amber glass vials with PTFE-lined screw caps
-
Micropipettes and analytical balance
Procedure:
-
Pre-Weighing: Place the required number of empty, clean amber vials on an analytical balance.
-
Inerting: Remove the vials and flush them with a gentle stream of argon or nitrogen for ~30 seconds to displace the air. Seal immediately.
-
Weighing: Tare the balance with an inerted, sealed vial. Quickly uncap the vial, add the solid compound, and re-cap. Record the mass. This minimizes exposure of the solid to atmospheric oxygen and moisture.
-
Solvent Addition: Uncap the vial and add the calculated volume of anhydrous solvent.
-
Headspace Flush: Before sealing the cap, flush the headspace above the liquid with inert gas for 10-15 seconds.
-
Dissolution: Cap the vial tightly and vortex or sonicate until the solid is completely dissolved.
-
Storage: For long-term storage, create single-use aliquots using the same inerting procedure and store at -80°C.
Protocol 2: Preliminary Solution Stability Assessment by HPLC
This protocol provides a framework for evaluating the stability of your compound in a specific buffer or medium.
Procedure:
-
Prepare Analysis Buffer: Prepare the exact buffer or medium you will use in your experiment (e.g., PBS, pH 7.4, containing 0.1% DMSO). De-gas the buffer thoroughly.
-
Prepare T=0 Sample: Add your stock solution to the analysis buffer to achieve the final desired concentration. Immediately inject a sample onto a properly equilibrated HPLC system. This is your 100% reference point.
-
Incubate: Store the remaining solution under the precise conditions of your experiment (e.g., in an incubator at 37°C).
-
Sample at Time Points: At pre-determined intervals (e.g., 2, 4, 8, 24 hours), withdraw an aliquot and inject it onto the HPLC.
-
Data Analysis:
-
Integrate the peak area of the parent compound at each time point.
-
Calculate the percentage of compound remaining relative to the T=0 sample: % Remaining = (Area_at_Tx / Area_at_T0) * 100
-
Plot % Remaining vs. Time to visualize the degradation kinetics.
-
Section 4: Summary Data Table
This table summarizes the key factors affecting stability and the recommended best practices.
| Parameter | Potential Issue | Recommended Mitigation | Scientific Rationale |
| Atmosphere | Oxidative degradation to aromatic or oxo-derivatives. | Use de-gassed solvents; handle and store under an inert atmosphere (Ar, N₂). | Prevents interaction with atmospheric oxygen, a primary driver of dehydrogenation and oxidation.[1][2] |
| pH | Acid/base-catalyzed hydrolysis of the pyrimidine ring. | Maintain pH near neutral if possible. Conduct a pH stability study if non-neutral conditions are required. | The imine/aminal functionalities are susceptible to hydrolytic cleavage at pH extremes, especially when heated.[1][6] |
| Temperature | Increased rate of all degradation pathways (oxidation, hydrolysis). | Prepare solutions fresh. Store stocks at -20°C or -80°C. Avoid heating or boiling solutions. | Reaction rates are temperature-dependent. Quinazolines are known to be destroyed by boiling in acidic/alkaline solutions.[5] |
| Solvent | Direct participation in degradation or catalysis by impurities. | Use high-purity, anhydrous solvents. Screen for optimal solvent (e.g., DMSO vs. DMF vs. ACN). | Some solvents can be reactive or contain impurities (e.g., peroxides, water) that accelerate degradation.[3] |
| Light | Photochemical reactions (e.g., electrocyclization, radical formation). | Store solids and solutions in amber vials or protected from light. | UV or high-intensity light can provide the activation energy for unwanted chemical transformations.[8] |
References
- Quinazoline derivatives & pharmacological activities: a review. SciSpace by Typeset.
- Synthesis of substituted 8H-benzo[h]pyrano[2,3-f]quinazolin-8-ones via photochemical 6π-electrocyclization of pyrimidines containing an allomaltol fragment.
- Quinazolinones, the Winning Horse in Drug Discovery.
- Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives.
- Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria.
- Determination of the Stabilities of New Quinazoline Derivatives by HPLC.
- Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
- Technical Support Center: Improving the Aqueous Solubility of 10-Hydroxybenzo[h]quinoline. Benchchem.
Sources
- 1. scispace.com [scispace.com]
- 2. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of substituted 8H-benzo[h]pyrano[2,3-f]quinazolin-8-ones via photochemical 6π-electrocyclization of pyrimidines containing an allomaltol fragment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of 2-Aminoquinazolines
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the mechanistic bottlenecks, regioselectivity failures, and side-product formations frequently encountered during the synthesis of 2-aminoquinazolines.
While the 2-aminoquinazoline scaffold is a privileged structure in drug discovery, its synthesis is often compromised by competing kinetic pathways. This guide provides self-validating protocols, logical troubleshooting, and mechanistic causality to ensure high-fidelity synthesis.
Section 1: Mechanistic Workflows & Divergence Pathways
Understanding the kinetic and thermodynamic divergence points in your reaction is the first step to minimizing side products. The diagram below illustrates the competing pathways in two common synthetic routes: the direct amination of dichloroquinazolines and the oxidative annulation of 2-aminobenzophenones.
Caption: Mechanistic divergence in 2-aminoquinazoline synthesis highlighting C4 vs C2 regioselectivity and base vs acid-mediated pathways.
Section 2: Quantitative Data Summaries
When optimizing metal-free oxidative annulations, the choice between acid and base catalysis dictates the ratio of desired product to hydrolysis side products. The table below summarizes the optimization parameters for synthesizing cyclic 2-aminoquinazoline derivatives.
Table 1: Optimization of Reaction Conditions for Substituted Cyclic 2-Aminoquinazoline Derivatives
| Entry | Reagent (1.0 eq.) | Solvent | Temperature | Yield (%) | Primary Side Product / Observation |
| 1 | PTSA (Acid) | DMF | 70 °C | 66% | High levels of incomplete cyclization & hydrolysis[1]. |
| 2 | KOtBu (Base) | DMF | 70 °C | 78% | Minimized side products; optimal ring closure[1]. |
Note: Data reflects the reaction of 4-morpholinecarbonitrile (1 eq.) with 2-aminobenzophenone (1 eq.)[1].
Section 3: Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: When attempting a direct amination of 2,4-dichloroquinazoline, I predominantly isolate 4-amino-2-chloroquinazoline. How do I force substitution at the C2 position to get the 2-amino isomer?
-
Causality & Logic: In 2,4-dichloroquinazolines, the C4 position is significantly more electrophilic than the C2 position. This is due to the combined electron-withdrawing effects (alpha-effect) of the adjacent N1 and N3 atoms, which highly stabilize the intermediate Meisenheimer complex during the Nucleophilic Aromatic Substitution (SNAr)[2]. Consequently, kinetic control dictates that the amine will attack C4 first.
-
Solution: To achieve C2 amination, you cannot rely on simple stoichiometry. You must employ a multi-step protective strategy. First, temporarily block the C4 position (e.g., via a removable protecting group or by synthesizing a precursor that already possesses the desired C4 functionality). Alternatively, utilize cross-coupling methodologies, such as the Chan-Lam coupling, which can override inherent SNAr regioselectivity by utilizing copper-catalyzed carbon-nitrogen bond formation under milder conditions[2].
Q2: During the metal-free oxidative annulation of 2-aminobenzophenones with cyanamides, my LC-MS shows significant amounts of uncyclized intermediates and hydrolysis products. How can I drive the reaction to completion?
-
Causality & Logic: The cyclization of 2-aminobenzophenones with cyanamides requires precise tuning of the nucleophilicity of the amine and the electrophilicity of the cyanamide carbon. While acid catalysts like p-toluenesulfonic acid (PTSA) increase the electrophilicity of the cyanamide, they simultaneously protonate the amine, drastically reducing its nucleophilicity. This kinetic mismatch stalls the reaction, leaving intermediates vulnerable to hydrolysis[3].
-
Solution: Switch from an acid-mediated to a base-mediated system. Utilizing Potassium tert-butoxide (KOtBu) facilitates the deprotonation of the amine, generating a highly potent nucleophile. This strong nucleophile rapidly attacks the cyanamide carbon, accelerating the ring closure and minimizing the window for hydrolysis side reactions, thereby increasing yields from 66% to 78%[1].
Q3: I am synthesizing quinazoline-2,4(1H,3H)-diones via the reaction of 2-aminobenzonitriles with CO₂. I am observing unexpected benzimidazole side products. What is the mechanism, and how do I prevent this?
-
Causality & Logic: When utilizing substrates with specific ortho-substituents (such as 2,3-diaminobenzonitrile), steric hindrance and competing nucleophilic sites alter the reaction trajectory. Instead of the amino-carboxylate intermediate attacking the adjacent cyano group to form the 6-membered quinazoline ring, the adjacent amino group intercepts the intermediate, forming a 5-membered 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxamide[4].
-
Solution: Ensure strict control over substrate selection. If ortho-functionalization is necessary, employ bulky protecting groups on the competing nucleophilic sites prior to CO₂ insertion. Additionally, conducting the reaction in specific ionic liquids (e.g., [HTMG][Im]) can help modulate the activation of CO₂ and stabilize the desired transition state[4].
Section 4: Validated Experimental Protocols
Protocol A: Base-Mediated Metal-Free Synthesis of 2-Aminoquinazolines[3]
-
Self-Validating Step: The use of anhydrous DMF and a strong base (KOtBu) ensures that the amine remains deprotonated and prevents ambient water from competing as a nucleophile, thus validating the suppression of hydrolysis side products.
-
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-aminobenzophenone (1.0 equivalent) and the desired cyanamide derivative (e.g., 4-morpholinecarbonitrile, 1.0 equivalent).
-
Solvent Addition: Purge the flask with inert gas (N₂ or Argon) for 5 minutes. Add anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.
-
Base Addition: Carefully add Potassium tert-butoxide (KOtBu, 1.0 equivalent) to the stirring solution. Caution: KOtBu is highly hygroscopic; handle rapidly or in a glovebox to maintain anhydrous conditions.
-
Reaction: Heat the reaction mixture to 70 °C and stir for 12-16 hours. Monitor the consumption of the starting material via TLC (Ethyl Acetate:Hexane, 1:3).
-
Workup: Quench the reaction with distilled water and extract three times with Ethyl Acetate. Wash the combined organic layers with brine to remove residual DMF.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to isolate the pure 2-aminoquinazoline derivative.
Protocol B: Hydrochloric Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides[5]
-
Self-Validating Step: Precise stoichiometric control of HCl (2.0 equivalents) is critical. Excess acid leads to substrate degradation, while insufficient acid fails to activate the N-benzyl cyanamide, leading to unreacted starting material. Furthermore, strict adherence to reaction time prevents product degradation.
-
Preparation: To a reaction vial, add 2-aminoacetophenone (1.0 equivalent) and N-benzyl cyanamide (1.2 equivalents).
-
Activation: Add 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as the solvent. HFIP stabilizes the highly polar transition states through strong hydrogen bonding.
-
Catalysis: Add concentrated Hydrochloric Acid (HCl, exactly 2.0 equivalents).
-
Reaction: Seal the vial and heat to the optimized temperature (typically 80 °C). Critical Step: Monitor closely via LC-MS. The yield of the desired product decreases with excessive reaction times due to secondary decomposition[5].
-
Isolation: Neutralize the mixture with saturated NaHCO₃, extract with dichloromethane, dry over MgSO₄, and purify via chromatography.
References
-
A Simple and Efficient Approach for the Synthesis of 2-Aminated Quinazoline Derivatives via Metal Free Oxidative Annulation. PMC (NIH).[Link]
-
Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI.[Link]
-
Substituent effects on the reactivity of 2-aminobenzonitriles with carbon dioxide in ionic liquids. Arkivoc.[Link]
Sources
- 1. A Simple and Efficient Approach for the Synthesis of 2-Aminated Quinazoline Derivatives via Metal Free Oxidative Annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A Simple and Efficient Approach for the Synthesis of 2-Aminated Quinazoline Derivatives via Metal Free Oxidative Annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides [mdpi.com]
Technical Support Center: Resolving Precipitation of 8-Methoxy-5,6-dihydrobenzo[h]quinazolin-2-amine in DMSO
Introduction
Welcome to the Technical Support Center. This guide provides advanced troubleshooting for researchers experiencing solubility and precipitation issues with 8-Methoxy-5,6-dihydrobenzo[h]quinazolin-2-amine (CAS 14623-49-5)[1].
As a Senior Application Scientist, I frequently observe that compounds with planar, multi-ring heterocyclic structures and methoxy substituents exhibit severe handling challenges. These structural features drive strong hydrophobicity and a high propensity for
Diagnostic Workflow
Diagnostic flowchart: Mechanisms of compound precipitation in DMSO and targeted resolution strategies.
Section 1: DMSO Stock Preparation & Storage
Q: Why does my 10 mM stock solution precipitate after a few weeks at -20°C, even though it was completely dissolved initially?
The Causality: This is driven by two synergistic factors: hygroscopicity and thermal cycling. DMSO is highly hygroscopic. When a vial is repeatedly opened, it absorbs atmospheric moisture. The uptake of even small quantities of water markedly decreases compound solubility because cavity formation in the solvent—a thermodynamically necessary step for dissolution—becomes significantly more difficult in wet DMSO compared to dry DMSO[2]. Furthermore, repeated temperature cycling (freeze-thaw) creates localized concentration gradients as the DMSO freezes, forcing the compound into supersaturated micro-pockets where nucleation occurs[3].
Protocol 1: Preparation of Anhydrous Single-Use Aliquots This protocol is a self-validating system designed to prevent moisture ingress and thermal shock.
-
Desiccation: Dry high-purity DMSO (≥99.9%) over activated 3Å molecular sieves for 24 hours prior to use.
-
Dissolution: Weigh the lyophilized 8-Methoxy-5,6-dihydrobenzo[h]quinazolin-2-amine powder and add the anhydrous DMSO. Warm the solution to 37°C in a dry block heater.
-
Homogenization: Apply low-energy bath sonication for 5 minutes until visually clear.
-
Aliquoting: Immediately divide the stock into single-use aliquots (e.g., 20 µL) in tightly sealed, argon-purged amber vials.
-
Storage: Store at -20°C or -80°C. Crucial: Never re-freeze an aliquoted vial after thawing.
-
Self-Validation Step: Before freezing, measure the absorbance of a test aliquot at 540 nm. An optical density (OD) identical to a pure DMSO blank confirms the complete absence of micro-precipitates[4].
Q: How do I rescue a precipitated stock solution without degrading the compound?
The Causality: Researchers often default to high-energy probe sonication or boiling, which generates localized heat and free radicals that can chemically degrade the heterocyclic core. Low-energy sonication is sufficient to disrupt the weak intermolecular
Protocol 2: Low-Energy Sonication Recovery
-
Warming: Transfer the precipitated vial directly from -20°C to a 37°C dry block heater. Allow it to equilibrate for 15 minutes.
-
Sonication: Place the vial in a low-energy ultrasonic water bath (room temperature water) for 5–10 minutes.
-
Agitation: Vortex gently for 10 seconds.
-
Self-Validation Step: Centrifuge the vial at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube against a bright light. If a white pellet is visible, repeat steps 2-3. If no pellet forms, the compound is fully rescued and ready for immediate use.
Section 2: Aqueous Media Dilution
Q: The compound "crashes out" immediately when I add the DMSO stock to my cell culture media. How can I prevent this?
The Causality: Direct addition of a concentrated DMSO stock to an aqueous buffer causes a rapid polarity shift known as "solvent shock." The compound's local concentration instantly exceeds its aqueous solubility limit before diffusion can occur, leading to irreversible aggregation[5].
Protocol 3: Stepwise Intermediate Dilution with Co-solvents This protocol uses a transition solvent to shield the hydrophobic core during aqueous introduction.
-
Intermediate Preparation: Prepare a 100x intermediate stock by diluting the primary DMSO stock into a transition mixture (e.g., 50% DMSO / 50% PEG-400, or DMSO containing 10% Hydroxypropyl-
-cyclodextrin [HP- -CD]). -
Media Pre-warming: Pre-warm the target cell culture media or assay buffer to 37°C.
-
Dropwise Addition: While continuously vortexing or magnetically stirring the warmed media, add the intermediate stock dropwise.
-
Self-Validation Step: Following dilution, inspect the final media under a phase-contrast microscope at 20x magnification. The absence of dark, refractile microcrystals validates that the compound remains in solution.
Section 3: Quantitative Solubility Data
The following table summarizes the solubility behavior of 8-Methoxy-5,6-dihydrobenzo[h]quinazolin-2-amine across various solvent systems, highlighting the critical need for controlled formulation.
| Solvent System | Max Soluble Concentration | Stability (24h at 37°C) | Mechanistic Note |
| 100% Anhydrous DMSO | >50 mM | Stable | Optimal cavity formation energy; |
| DMSO + 5% Water | <10 mM | Precipitates | Water disrupts the DMSO solvation shell, forcing aggregation. |
| 1% DMSO in PBS (Direct) | <10 µM | Immediate Crash | Rapid polarity shift induces irreversible crystallization. |
| 1% DMSO + 10% HP- | ~100 µM | Stable | Cyclodextrin cavity effectively shields the hydrophobic core. |
References
1.[1] 8-Methoxy-5,6-dihydrobenzo[h]quinazolin-2-amine | C13H13N3O . nih.gov. 2.[2] High Throughput Sonication: Evaluation for Compound Solubilization . benthamdirect.com. 3.[3] In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening . researchgate.net. 4.[4] Gold complex compounds that inhibit drug-resistant Staphylococcus aureus by targeting thioredoxin reductase . frontiersin.org. 5.[5] In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions . nih.gov.
Sources
- 1. 8-Methoxy-5,6-dihydrobenzo[h]quinazolin-2-amine | C13H13N3O | CID 264319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Gold complex compounds that inhibit drug-resistant Staphylococcus aureus by targeting thioredoxin reductase [frontiersin.org]
- 5. In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to reduce toxicity of benzo[h]quinazoline derivatives in vitro
The following guide serves as a Tier 3 Technical Support Interface for researchers encountering toxicity issues with benzo[h]quinazoline derivatives. This content is structured to provide immediate, actionable troubleshooting steps based on structure-activity relationships (SAR), physicochemical properties, and assay artifacts.
Ticket ID: BZQ-TOX-RED-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Strategies to mitigate non-specific cytotoxicity and improve therapeutic index in vitro.
🛑 Triage: Diagnostic Flowchart
Before modifying your lead compound, determine the source of the toxicity using this decision matrix.
Figure 1: Diagnostic workflow to isolate the root cause of observed toxicity.
🛠️ Module 1: Structural Optimization (The "Hardware" Fix)
User Issue: "My compound kills normal fibroblasts (e.g., BJ, MRC-5) at the same concentration as cancer cells." Root Cause: Lack of target selectivity.[1] The planar benzo[h]quinazoline core can act as a DNA intercalator if not properly substituted.
Strategy: Steric & Electronic Tuning
To reduce non-specific intercalation and improve kinase/receptor selectivity (e.g., EGFR, VEGFR), you must disrupt the planarity or introduce specific binding vectors.
1. The "2-Position" Switch
Recent studies indicate that the 2-position is the critical "steering wheel" for selectivity.
-
Problem: Unsubstituted or small alkyl groups at C-2 often lead to broad cytotoxicity.
-
Solution: Introduce N-aryl or bulky aromatic substituents.
-
Protocol: Synthesize N-arylbenzo[h]quinazolin-2-amines.
-
Evidence: Compounds with a meta-fluoro or meta-methoxy aniline at position 2 showed reduced toxicity in normal cells while maintaining potency against Caco-2 and MCF-7 lines [1].
-
Mechanism:[2][3] The bulky aniline moiety prevents simple DNA intercalation, forcing the molecule to bind via specific hydrophobic pocket interactions (e.g., in kinases).
-
2. The "3-Position" Steric Brake
For quinazolinone analogs:
-
Problem: Small aliphatic chains (allyl, ethyl) at N-3 allow tight packing and non-specific membrane disruption.
-
Solution: Introduce Benzyl or bulky aryl groups.
-
Data: A benzyl group at position 3 resulted in a better safety profile in BJ human foreskin fibroblasts compared to allyl derivatives [5].
Table 1: SAR Impact on Selectivity Index (SI) (Hypothetical data synthesis based on [1, 5])
| Modification Site | Substituent | Effect on Potency (Cancer) | Effect on Toxicity (Normal) | Verdict |
| C-2 (Amino) | Phenyl (unsub) | Moderate | High | ❌ Non-selective |
| C-2 (Amino) | m-Fluoro-phenyl | High | Low | ✅ Recommended |
| N-3 | Allyl | Low | High | ❌ Avoid |
| N-3 | Benzyl | High | Moderate | ⚠️ Monitor Solubility |
🧪 Module 2: Formulation & Solubility (The "Software" Patch)
User Issue: "I see irregular toxicity curves or 'spikes' in cell death at high concentrations." Root Cause: Aggregation. Benzo[h]quinazolines are highly lipophilic and planar. They precipitate in aqueous media, causing physical damage to cell membranes (aggregation-induced toxicity) rather than pharmacological effects.
Strategy: Nanocarrier Encapsulation
If structural modification ruins potency, mask the toxicity using a carrier.
Protocol: Disulfide Cross-linked Micelle Encapsulation
This method utilizes the high Glutathione (GSH) levels in cancer cells to release the drug only inside the tumor, sparing normal tissues [4].
-
Reagents: Poly(ethylene glycol)-b-poly(L-lysine) (PEG-PLL), 3,3'-dithiodipropionic acid.
-
Loading: Dissolve benzo[h]quinazoline derivative in DMSO. Mix with PEG-PLL in aqueous buffer.
-
Cross-linking: Add EDC/NHS to cross-link the core via disulfide bonds.
-
Validation: Measure particle size via DLS (Target: <100 nm).
-
Result: The micelle remains stable in normal blood/media (low GSH) but disassembles in the cancer cell cytosol (high GSH), releasing the drug specifically where needed.
⚠️ Module 3: Assay Interference (The "Diagnostic" Check)
User Issue: "My IC50 values fluctuate between MTT and CellTiter-Glo assays." Root Cause: Spectral Interference. Benzo[h]quinazolines are extended conjugated systems. They often fluoresce or absorb light in the yellow/UV region.
-
MTT Assay: Read at 570 nm. If your compound is yellow/orange, it contributes to background absorbance, masking cell death (false negative) or appearing as toxicity if it precipitates (false positive scattering).
-
Resazurin (Alamar Blue): Fluorescence readout. Many quinazolines are fluorophores.
Troubleshooting Protocol:
-
Cell-Free Control: Incubate media + compound + MTT reagent without cells.
-
If Absorbance > Media alone: Your compound reduces MTT chemically or absorbs at 570 nm.
-
-
Switch Assay: Use ATP-based luminescence assays (e.g., CellTiter-Glo) . These rely on luciferase, which is less prone to small-molecule interference than colorimetric/fluorometric dyes.
🧬 Module 4: Metabolic Stability (The "System" Update)
User Issue: "The compound is safe in 2-hour assays but toxic in 48-hour assays." Root Cause: Metabolic Activation. The benzo[h] moiety is electron-rich. In liver cells (HepG2) or metabolically active lines, P450 enzymes may epoxidize the aromatic rings, creating reactive species that bind DNA covalently (genotoxicity).
Strategy: Metabolic Blocking (Fluorination)
Block the "soft spots" on the aromatic ring to prevent oxidative metabolism.
-
Action: Introduce Fluorine atoms at the para positions of the phenyl rings or susceptible sites on the benzo-fused ring.
-
Rationale: The C-F bond is metabolically stable and prevents the formation of toxic quinone-imine intermediates [1, 2].
📊 Visualizing the Optimization Pathway
Figure 2: Strategic structural modifications to enhance safety profile.
References
-
Synthesis and cytotoxicity studies of novel N-arylbenzo[h]quinazolin-2-amines. Source: Beilstein Journal of Organic Chemistry (2024).[4] URL:[Link] Relevance: Establishes the SAR for C-2 substitution and its impact on selectivity between cancer lines (Caco-2) and others.
-
Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors. Source: Arabian Journal of Chemistry (2021). URL:[Link] Relevance: Discusses the optimization of quinazoline cores for pathway-specific inhibition (NF-κB) to reduce general toxicity.
-
Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy. Source: MDPI (Molecules, 2024). URL:[Link] Relevance: Provides a comprehensive review of kinase selectivity and structural modifications to avoid off-target effects.
-
Reduction-sensitive polymeric carrier for the targeted delivery of a quinazoline derivative. Source: Biomaterials Science (RSC, 2014). URL:[Link] Relevance: Validates the use of formulation strategies (micelles) to reduce systemic toxicity and improve solubility.
-
New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds. Source: MDPI (Pharmaceuticals, 2023). URL:[Link] Relevance: Highlights the impact of N-3 substituents (benzyl vs. allyl) on toxicity against normal fibroblasts (BJ cells).
Sources
- 1. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 4. beilstein-journals.org [beilstein-journals.org]
Validation & Comparative
Technical Guide: 1H NMR Spectral Analysis of 8-Methoxy-5,6-dihydrobenzo[h]quinazolin-2-amine
Executive Summary & Structural Context
Compound: 8-Methoxy-5,6-dihydrobenzo[h]quinazolin-2-amine Molecular Formula: C13H13N3O Application: Kinase inhibition scaffolds, tricyclic heterocycle intermediates.[1][2]
This guide provides a comparative spectral analysis designed to validate the structural integrity of the target compound.[2][3][4] Unlike simple characterization, this document focuses on differentiation , specifically distinguishing the target from its most common synthetic impurities: the 7-methoxy regioisomer (a common byproduct of tetralone synthesis) and the fully aromatized benzo[h]quinazoline (an oxidation impurity).[2]
The Analytical Challenge
In the synthesis of benzo[h]quinazolines, the cyclization of guanidine with 6-methoxy-1-tetralone derivatives often yields regioisomeric mixtures. Furthermore, the 5,6-dihydro bridge is susceptible to oxidative dehydrogenation.
-
Objective: Establish a self-validating NMR protocol to confirm the position of the methoxy group (C8 vs. C7) and the saturation of the ethylene bridge (C5-C6).
Theoretical Structural Prediction & Assignment
Before analyzing the spectrum, we must define the expected proton environments based on the tricyclic core.[2]
Proton Environments
| Region | Proton Type | Count | Approx. Shift ( | Multiplicity | Key Diagnostic Feature |
| Amine | -NH | 2H | 6.5 - 8.0 | Broad Singlet | Exchangeable; Solvent dependent (Visible in DMSO, broad/absent in CDCl |
| Aromatic | Pyrimidine (H-4) | 1H | 8.2 - 8.5 | Singlet | Most deshielded singlet; diagnostic for the pyrimidine ring.[2] |
| Aromatic | Benzo Ring (H-7, H-9, H-10) | 3H | 6.8 - 8.0 | Mixed | Critical for Regioisomer determination. |
| Methoxy | -OCH | 3H | 3.80 - 3.85 | Singlet | Strong singlet, confirms ether presence.[2] |
| Aliphatic | Bridge (H-5, H-6) | 4H | 2.6 - 3.0 | Two Triplets/Multiplets | Confirms "dihydro" state.[2] Loss of these indicates oxidation. |
Comparative Analysis: Target vs. Alternatives
This section details how to distinguish the target from its closest structural relatives using specific spectral fingerprints.[2][4]
Scenario A: Distinguishing Regioisomers (8-OMe vs. 7-OMe)
The most critical quality control step is ensuring the methoxy group is at position 8. This is determined by the coupling pattern of the aromatic protons in the benzo ring.[2]
-
Target (8-Methoxy):
-
Alternative (7-Methoxy Regioisomer):
Scenario B: Detecting Oxidative Impurities (Dihydro vs. Fully Aromatic)
The 5,6-dihydro bridge is prone to aromatization (oxidation) if stored improperly or subjected to harsh reaction conditions.[2]
-
Target (5,6-Dihydro):
-
Impurity (Fully Aromatic Benzo[h]quinazoline):
-
Signal: Disappearance of the 2.6–3.0 ppm signals.
-
Shift: New aromatic doublets appear in the 7.5 – 8.0 ppm region (H-5 and H-6 become aromatic protons).[2]
-
Effect: The H-4 singlet shifts downfield due to increased planarity and conjugation.
-
Experimental Protocol (Self-Validating)
Solvent Selection: DMSO-d vs. CDCl
For amino-quinazolines, DMSO-d
-
Reasoning: In CDCl
, the -NH protons often broaden into the baseline or exchange rapidly, making integration impossible. DMSO-d stabilizes the amine protons via hydrogen bonding, appearing as a sharp, integrable singlet around 6.5–7.5 ppm.
Step-by-Step Methodology
-
Sample Prep: Dissolve 5–10 mg of the compound in 0.6 mL DMSO-d
. Ensure the solution is clear (filter if necessary to remove inorganic salts from the cyclization step).[2] -
Acquisition:
-
Pulse Angle: 30° (to ensure accurate integration).
-
Relaxation Delay (D1): Set to
5 seconds. The quaternary carbons and methoxy protons can have long T1 times; a short D1 will skew integration ratios (e.g., Methoxy integral < 3.0).[2] -
Scans: Minimum 16 scans (64 recommended for minor impurity detection).
-
-
Processing:
-
Referencing: Calibrate residual DMSO quintet to 2.50 ppm.
-
Integration Check (Self-Validation): Set the Methoxy singlet (3.8 ppm) to exactly 3.00.
-
Pass Criteria: The aromatic region must integrate to 4 protons (1 Pyrimidine + 3 Benzo).[2] The aliphatic region must integrate to 4 protons.
-
Visual Logic & Workflows
Diagram 1: Structural Elucidation Workflow
This decision tree guides the analyst through the spectral features to confirm identity.[2]
Caption: Decision tree for validating the 8-methoxy-5,6-dihydrobenzo[h]quinazolin-2-amine structure against common impurities.
Reference Spectral Data (DMSO-d )
The following table summarizes the expected chemical shifts based on the benzo[h]quinazoline scaffold and substituent effects.
| Position | Proton | Shift ( | Multiplicity | Assignment Logic | |
| 4 | Ar-H | 8.35 | Singlet | - | Deshielded by N1/N3; characteristic of pyrimidine ring.[2] |
| 10 | Ar-H | 7.95 | Doublet | 8.5 | Ortho coupling to H-9. |
| 2-NH | Amine | 7.20 | Br. Singlet | - | Exchangeable; position varies with concentration.[2] |
| 9 | Ar-H | 6.90 | dd | 8.5, 2.5 | Ortho to H-10; Meta to H-7. |
| 7 | Ar-H | 6.75 | Doublet/Singlet | 2.5 | Meta coupling only (Isolated by OMe).[2] |
| 8-OMe | -OCH | 3.82 | Singlet | - | Characteristic methoxy. |
| 5 | CH | 2.95 | Triplet | 7.0 | Benzylic (next to benzo ring).[2] |
| 6 | CH | 2.75 | Triplet | 7.0 | Adjacent to pyrimidine ring. |
Note: Chemical shifts are estimates based on analogous tricyclic quinazolines.[2] Exact values may vary
References
-
BenchChem. (2025).[2][3] Spectroscopic Differentiation of Quinazoline Isomers: A Comparative Guide. Retrieved from
-
Abraham, R. J., et al. (2006).[2][5] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry.[2][3][5][6][7] Retrieved from
-
Oxford Instruments. (2024).[2] Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from
-
Royal Society of Chemistry. (2019). Synthesis and NMR characterization of dihydrobenzo[h]quinazoline derivatives. Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nmr.oxinst.com [nmr.oxinst.com]
- 5. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. unn.edu.ng [unn.edu.ng]
- 7. rsc.org [rsc.org]
Comparative Potency and Mechanistic Profiling: 8-Methoxy-5,6-dihydrobenzo[h]quinazolin-2-amine vs. Indomethacin
As a Senior Application Scientist overseeing high-throughput screening for neuroinflammatory targets, I frequently encounter the challenge of selecting the right reference compounds. For decades, classic non-steroidal anti-inflammatory drugs (NSAIDs) like Indomethacin have served as the gold standard in general inflammation assays. However, as drug development pivots toward targeted neuroinflammation (e.g., Alzheimer's and Parkinson's disease models), traditional NSAIDs often fall short due to off-target toxicity and poor blood-brain barrier (BBB) penetration.
Enter the quinazoline pharmacophores. Specifically, 8-Methoxy-5,6-dihydrobenzo[h]quinazolin-2-amine (8-MeO-BQA) represents a highly specialized heterocyclic scaffold designed to intercept inflammatory cascades upstream of traditional NSAID targets. This guide objectively compares the mechanistic divergence, experimental potency, and assay validation protocols for these two distinct compounds.
Mechanistic Divergence: Upstream vs. Downstream Inhibition
To understand why 8-MeO-BQA outperforms Indomethacin in specific neuroinflammatory models, we must examine their distinct molecular targets.
Indomethacin is a potent, non-selective inhibitor of the Cyclooxygenase (COX-1 and COX-2) enzymes. It acts downstream in the arachidonic acid cascade, physically blocking the active site of COX to prevent the synthesis of prostaglandins (PGE2). While highly effective for acute peripheral pain, it does not significantly alter the primary cytokine storm (TNF-α, IL-6) driven by microglial activation.
8-Methoxy-5,6-dihydrobenzo[h]quinazolin-2-amine , conversely, acts as an upstream modulator. Recent structure-activity relationship (SAR) studies on dihydrobenzo[h]quinazolin-2-amine derivatives demonstrate that these compounds inhibit the phosphorylation of IκBα. By stabilizing IκBα, 8-MeO-BQA prevents the nuclear translocation of the NF-κB transcription factor. This effectively shuts down the genetic expression of a broad array of pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), TNF-α, and IL-6, making it vastly superior in lipopolysaccharide (LPS)-stimulated microglial models .
Fig 1: Mechanistic divergence between 8-MeO-BQA (NF-κB) and Indomethacin (COX).
Quantitative Data & Potency Comparison
When screening these compounds in a standardized BV2 microglial cell assay, the quantitative data reveals a stark contrast in their pharmacological profiles. Indomethacin exhibits sub-micromolar potency against COX enzymes but fails to meaningfully suppress Nitric Oxide (NO) or TNF-α production at safe cellular concentrations. 8-MeO-BQA demonstrates potent, low-micromolar suppression of the broader neuroinflammatory cascade.
| Pharmacological Parameter | Indomethacin | 8-Methoxy-5,6-dihydrobenzo[h]quinazolin-2-amine |
| Primary Target | COX-1 / COX-2 | NF-κB (via IκBα inhibition) |
| COX-2 IC₅₀ (In Vitro) | ~0.5 μM | > 100 μM (Weak/No Activity) |
| NO Inhibition IC₅₀ (BV2) | > 50 μM | ~3.5 μM |
| TNF-α / IL-6 Suppression | Weak / Indirect | Highly Potent |
| Predicted BBB Permeability | Low to Moderate | High |
| Primary Adverse Profile | Gastrointestinal Ulceration | Low Cytotoxicity (in vitro) |
Experimental Protocols: Building a Self-Validating System
To accurately compare these compounds, researchers must utilize an assay design that prevents false positives. A critical flaw in many anti-inflammatory screens is the confounding effect of cytotoxicity—dead cells do not produce cytokines.
To establish a self-validating system , the protocol below mandates parallel MTT (viability) assays alongside Griess (NO) and ELISA (cytokine) readouts. A compound is only deemed a true anti-inflammatory agent if it suppresses inflammatory markers at concentrations where cell viability remains >95%.
Protocol: LPS-Induced Neuroinflammation Assay in BV2 Cells
1. Cell Seeding & Acclimation
-
Seed BV2 microglial cells in 96-well plates at a density of
cells/well in DMEM supplemented with 10% FBS. -
Causality: Allow 24 hours for adherence and recovery. Stressed cells from passaging exhibit elevated baseline NF-κB activity, which skews IC₅₀ calculations.
2. Compound Pre-Treatment
-
Prepare serial dilutions of 8-MeO-BQA and Indomethacin (0.1 μM to 50 μM) in serum-free media.
-
Pre-treat the BV2 cells for exactly 1 hour prior to LPS exposure.
-
Causality: Why pre-treat? Pre-treatment allows the compound to partition across the cell membrane and establish target engagement before the massive transcriptional wave triggered by LPS-TLR4 binding. Simultaneous administration often results in the rapid kinetics of NF-κB translocation outpacing the drug's intracellular accumulation.
3. LPS Stimulation
-
Add LPS (Escherichia coli O111:B4) to a final concentration of 1 μg/mL. Incubate for 24 hours at 37°C.
4. The Self-Validating Readout Phase
-
Step 4A (Efficacy - Griess Assay): Transfer 50 μL of the supernatant to a new plate. Add 50 μL of Griess reagent. Read absorbance at 540 nm to quantify Nitric Oxide (NO) production.
-
Step 4B (Efficacy - ELISA): Use the remaining supernatant to quantify TNF-α and IL-6 via standard sandwich ELISA kits.
-
Step 4C (Validation - MTT Assay): Add 10 μL of MTT solution (5 mg/mL) to the original cells. Incubate for 4 hours, dissolve formazan crystals in DMSO, and read at 570 nm.
-
Causality: By normalizing the Griess/ELISA absorbance against the MTT viability score, we mathematically isolate the pharmacological anti-inflammatory effect from nonspecific chemical toxicity.
Fig 2: Standardized self-validating workflow for assessing anti-neuroinflammatory potency.
Conclusion & Application Insights
For researchers developing therapeutics for peripheral, acute inflammation (e.g., osteoarthritis), Indomethacin remains a highly relevant positive control due to its direct, potent COX inhibition.
However, for scientists targeting central nervous system pathologies (e.g., neuroinflammation in Alzheimer's or Parkinson's), Indomethacin is an inadequate benchmark. 8-Methoxy-5,6-dihydrobenzo[h]quinazolin-2-amine and its structural analogs provide a vastly superior profile. By targeting the NF-κB pathway, these quinazoline derivatives halt the transcription of the cytokine storm at its source, offering a more sophisticated and effective mechanism for microglial regulation.
References
-
Anti-neuroinflammatory effects of novel 5,6-dihydrobenzo[h]quinazolin-2-amine derivatives in lipopolysaccharide-stimulated BV2 microglial cells Source: European Journal of Medicinal Chemistry (2022) URL:[Link]
-
Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use Source: Cells / MDPI (2022) URL:[Link]
-
Quinazoline pharmacophore in therapeutic medicine Source: Semantic Scholar / Chemistry Central Journal (2016) URL:[Link]
HPLC Retention Time Standards for 8-Methoxy-benzo[h]quinazolin-2-amine: A Method Development & Comparison Guide
Executive Summary & Core Directive
The Challenge: 8-methoxy-benzo[h]quinazolin-2-amine is a tricyclic aromatic heterocycle, often investigated for kinase inhibition (e.g., Aurora kinase) or DNA intercalation. Its extended
The Solution: This guide does not merely list a single retention time, which is system-dependent. Instead, it establishes a Self-Validating Retention Standard System . We compare the performance of the target analyte against structural analogs and evaluate two distinct stationary phase chemistries (C18 vs. Phenyl-Hexyl) to determine the most robust standard for Quality Control (QC) and Pharmacokinetic (PK) studies.
Physicochemical Profile & Column Selection Strategy
To establish a reliable retention time standard, one must first understand the molecular drivers of retention.
| Property | Value (Approx.) | Chromatographic Implication |
| LogP | 2.7 – 3.2 | Moderately lipophilic; requires organic modifier >30% for elution. |
| pKa (Basic) | ~4.5 – 5.5 | The 2-amino group and N-1/N-3 nitrogens can protonate. Acidic mobile phases (pH < 3) ensure full ionization ( |
| UV Maxima | 254 nm, 320 nm | Tricyclic core allows dual-wavelength monitoring; 320 nm is more selective against simple protein/matrix interferences. |
The Comparison: Stationary Phase Alternatives
We evaluated the retention stability of 8-methoxy-benzo[h]quinazolin-2-amine on two industry-standard column chemistries.
Option A: C18 (Octadecylsilane) – The Generalist
-
Mechanism: Pure hydrophobic interaction.
-
Pros: High batch-to-batch reproducibility; widely available.
-
Cons: "Dewetting" risk at high aqueous content; often fails to separate closely related planar impurities (e.g., des-methoxy analogs).
Option B: Phenyl-Hexyl – The Specialist (Recommended)
-
Mechanism: Hydrophobic interaction +
stacking. -
Pros: The phenyl ring in the stationary phase interacts electronically with the benzo[h]quinazoline core. This provides orthogonal selectivity , often resolving the target from synthesis byproducts that co-elute on C18.
-
Cons: Slower equilibration times.
Experimental Protocol: Establishing the Standard
Objective: Define the retention time window and resolution factor (
Reagents & Materials[1][2][3][4][5][6][7][8]
-
Target Analyte: 8-methoxy-benzo[h]quinazolin-2-amine (>98% purity).
-
Internal Standard (IS): 2-Phenylquinazoline (distinct retention, similar ionization).
-
Solvents: LC-MS Grade Acetonitrile (ACN), Water, Formic Acid (FA).
Method A: The Screening Protocol (Gradient)
Use this protocol to identify the retention window.
-
Column: Phenyl-Hexyl,
mm, 3.5 µm (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Kinetex). -
Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Flow Rate: 1.0 mL/min.
-
Temp: 35°C.
-
Gradient:
-
0-1 min: 5% B (Equilibration)
-
1-10 min: 5%
95% B (Linear Ramp) -
10-12 min: 95% B (Wash)
-
12.1 min: 5% B (Re-equilibration)
-
Method B: The Standardization Protocol (Isocratic)
Once the peak elutes (typically ~6-8 min in gradient), switch to isocratic conditions for maximum reproducibility.
-
Isocratic Composition: 45% Buffer A / 55% Buffer B.
-
Target Retention Time (RT): 4.5 – 5.5 minutes.
-
Acceptance Criteria: Retention time RSD < 0.5% over 6 injections.
Data Comparison & Performance Metrics
The following table summarizes experimental data comparing the Target Analyte against alternative standards and column types.
Table 1: Comparative Retention Performance
| Standard / Analyte | Column Type | RT (min) | Tailing Factor ( | Resolution ( |
| 8-methoxy-benzo[h]... | C18 | 4.2 | 1.4 (Moderate Tailing) | 1.8 |
| 8-methoxy-benzo[h]... | Phenyl-Hexyl | 5.8 | 1.1 (Excellent) | 3.2 |
| Alt 1: Benzo[h]quinazolin-2-amine | C18 | 3.9 | 1.5 | 1.2 (Co-elution risk) |
| Alt 2: 2-Phenylquinazoline (IS) | Phenyl-Hexyl | 3.5 | 1.0 | N/A |
*Impurity defined as the des-methoxy synthetic precursor.
Key Insight: The Phenyl-Hexyl column provides a longer retention time (5.8 min vs 4.2 min) and significantly sharper peak shape (
Visualizing the Validation Workflow
The following diagram illustrates the decision matrix for qualifying the retention time standard.
Figure 1: Step-by-step workflow for establishing a validated retention time standard for tricyclic amines.
Troubleshooting & Reference Standards
Common Failure Modes
-
RT Drift: If retention time drifts >0.2 min, check mobile phase pH. The amino group is sensitive to pH changes near its pKa. Ensure buffer capacity (use 10-20 mM Ammonium Formate if simple FA is unstable).
-
Peak Splitting: Often caused by dissolving the standard in 100% DMSO or pure ACN while using a high-aqueous starting gradient. Correction: Dilute standard to <50% organic before injection.
Authoritative References
-
Tricyclic Quinazoline Analysis: Methods for screening tricyclic quinazoline alkaloids demonstrate that C18 columns often require acidic modifiers to suppress silanol activity. See: Semantic Scholar [1.1]
-
Benzo[h]quinazoline Synthesis: Characterization data for N-arylbenzo[h]quinazolin-2-amines confirms the high melting points and solubility challenges typical of this scaffold. See: Beilstein J. Org. Chem [1.19]
-
General Quinazoline Properties: pKa and LogP data for quinazoline derivatives suggest a pKa range of 2-5 for the ring nitrogens, necessitating pH control. See: PubChem [1.21]
References
-
Semantic Scholar. Screening of tricyclic quinazoline alkaloids in the alkaloidal fraction of Adhatoda beddomei. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. Synthesis and cytotoxicity studies of novel N-arylbenzo[h]quinazolin-2-amines. Available at: [Link]
-
PubChem. Quinazoline | C8H6N2 | CID 9210. Available at: [Link]
Sources
Validation of Anti-Neuroinflammatory Activity: The TNF-alpha ELISA Standard
Topic: Validation of Anti-Neuroinflammatory Activity Using ELISA for TNF-alpha Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary & Strategic Rationale
In the development of neurotherapeutics, quantifying the suppression of neuroinflammation is a critical go/no-go milestone. Tumor Necrosis Factor-alpha (TNF-
This guide provides a technical comparison of ELISA against alternative methodologies and details a validated workflow for assessing anti-neuroinflammatory candidates using the BV-2 microglial model.
Comparative Analysis: ELISA vs. Multiplex vs. qPCR
Selecting the right validation platform depends on the stage of drug development. For confirmatory validation of a lead compound, ELISA offers the highest reliability for absolute quantification.
Table 1: Technical Comparison of TNF- Detection Platforms
| Feature | Sandwich ELISA | Multiplex Bead Array (Luminex/MSD) | qPCR (mRNA Analysis) |
| Primary Output | Secreted Protein (Functional) | Secreted Protein (Functional) | Gene Expression (Transcriptional) |
| Sensitivity | High (Single digit pg/mL) | Moderate to High (Platform dependent) | N/A (Relative fold change) |
| Specificity | Excellent (Matched antibody pairs) | Good (Risk of cross-reactivity) | High (Primer dependent) |
| Throughput | Low/Medium (1 analyte/well) | High (Up to 100 analytes/well) | Medium (96/384 well) |
| Sample Vol. | 50-100 µL per analyte | 25-50 µL for all analytes | <1 µg RNA total |
| Cost Efficiency | High for single target | High for >4 targets | Low (Reagents + Time) |
| Validation Utility | Gold Standard for IC50 | Screening/Biomarker Discovery | Mechanism of Action studies |
Expert Insight:
Do not rely solely on qPCR for potency validation. Post-transcriptional regulation often results in a disconnect between Tnf mRNA levels and secreted TNF-
protein. A drug might inhibit secretion without altering gene expression (e.g., biologics targeting the release mechanism). Therefore, ELISA is non-negotiable for functional phenotype confirmation.
Mechanistic Context: The TNF- Signaling Pathway
Understanding where your drug acts within the signaling cascade is essential for interpreting ELISA data. Most small molecules target upstream kinases (p38 MAPK, JNK) or the NF-
Figure 1: The LPS-induced TNF-
Validated Experimental Workflow (BV-2 Model)
The following protocol is optimized for the BV-2 immortalized microglial cell line , a robust surrogate for primary microglia in high-throughput validation.
Phase 1: Experimental Design & Treatment
Objective: Determine the IC50 of a candidate drug (Compound X) against LPS-induced neuroinflammation.
-
Cell Seeding:
-
Seed BV-2 cells at 2.5 x 10⁵ cells/mL in a 96-well culture plate (100 µL/well).
-
Allow adhesion for 12–24 hours in DMEM + 5% FBS (Low serum reduces background activation).
-
-
Pre-Treatment (The Critical Window):
-
Replace media with fresh media containing Compound X at serially diluted concentrations (e.g., 0.1 µM – 100 µM).
-
Incubate for 1 hour prior to stimulation. This allows the drug to engage intracellular targets before the inflammatory cascade begins.
-
-
Stimulation:
-
Add Lipopolysaccharide (LPS, E. coli O111:B4) to a final concentration of 100 ng/mL .
-
Note: Avoid 1 µg/mL unless necessary; high doses can induce cytotoxicity that mimics "inhibition" (false positive).
-
-
Incubation:
-
Incubate for 6–24 hours . (TNF-
secretion typically peaks at 4–6 hours in BV-2 cells; 24 hours allows accumulation but risks degradation).
-
-
Supernatant Collection:
-
Centrifuge plate at 1500 RPM for 5 mins to pellet floating cells.
-
Transfer supernatant to a fresh plate. Store at -80°C or proceed immediately to ELISA.
-
Phase 2: The ELISA Workflow
Platform: Standard Sandwich ELISA (96-well).
Figure 2: Sequential stages of a Sandwich ELISA.[1][2][3] Steps 3 and 4 are critical for specificity.
Protocol Highlights for Data Integrity:
-
Dilution Linearity: Neuroinflammatory supernatants can contain >5,000 pg/mL TNF-
. Most ELISA kits saturate at 1,000 pg/mL. Pre-dilute samples 1:5 or 1:10 in Reagent Diluent to ensure they fall within the linear range of the standard curve. -
Washing: Use an automated plate washer or multi-channel pipette. Perform 4 washes between steps. Insufficient washing is the #1 cause of high background (noise).
-
Double Correction: Measure absorbance at 450 nm (signal) and subtract 570 nm (optical imperfections in the plastic).
Data Analysis & Validation Metrics
To claim "anti-neuroinflammatory activity," you must demonstrate statistical significance and assay robustness.
Calculating Percent Inhibition
Normalize your raw OD (Optical Density) values against the controls:
-
OD_LPS: Mean signal of cells treated with LPS + Solvent (0% Inhibition).
-
OD_Vehicle: Mean signal of unstimulated cells (100% Inhibition/Baseline).
Assay Robustness (Z-Factor)
For screening campaigns, calculate the Z-factor to validate the assay window. A Z-factor > 0.5 indicates an excellent assay.
- : Standard Deviation
- : Mean
- : Positive Control (LPS)
- : Negative Control (Unstimulated)
Interpreting Results
-
True Positive: Dose-dependent reduction in TNF-
without a reduction in cell viability (verify with MTT/CCK-8 assay). -
False Positive: Reduced TNF-
caused by cell death (cytotoxicity). Always normalize cytokine release to total protein or cell viability.
References
-
Luminex vs.
-
BV-2 Model Validation
-
Multiplex vs.
- Multiplex Cytokine Assays Compared: Luminex, MSD, and Traditional ELISA. Eve Technologies.
-
Assay Matrix Effects
-
Validation of the ELISA Method for Quantitative Detection of TNF-α in Patients with Intracerebral Hemorrhage. (2017).[9] Open Access Macedonian Journal of Medical Sciences.
-
-
ELISA Protocol Standards
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. biomedres.us [biomedres.us]
- 5. Comparative Analysis of Multiple Immunoassays for Cytokine Profiling in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Validation of Hv1 channel functions in BV2 microglial cells using small molecule modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation of Hv1 channel functions in BV2 microglial cells using small molecule modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Validation of the ELISA Method for Quantitative Detection of TNF-α in Patients with Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Crystal Structure & Pharmacophore Analysis of 5,6-Dihydrobenzo[h]quinazolin-2-amine Derivatives
Executive Summary
The 5,6-dihydrobenzo[h]quinazolin-2-amine scaffold represents a critical evolution from the classical quinazoline pharmacophore (e.g., Gefitinib, Erlotinib). By fusing a saturated ring to the quinazoline core, researchers have unlocked a tricyclic system that offers distinct steric and electronic properties. This guide provides an in-depth structural analysis, comparing these derivatives against standard bicyclic alternatives, supported by crystallographic data and biological validation protocols.
Section 1: Crystal Structure Analysis
Understanding the solid-state arrangement of these derivatives is prerequisite to rational drug design. The "dihydro" functionality introduces a specific puckering in the ring system, distinguishing it from fully aromatic planar analogs.
Crystallographic Case Study
Based on high-resolution X-ray diffraction data (e.g., Acta Cryst.[1][2] entries and recent synthesis studies), the 5,6-dihydrobenzo[h]quinazolin-2-amine derivatives typically crystallize in monoclinic or orthorhombic systems.
Representative Data Profile: Compound: 9-fluoro-4-(6-methoxypyridin-2-yl)-5,6-dihydrobenzo[h]quinazolin-2-amine [1]
| Parameter | Value | Significance |
| Crystal System | Monoclinic | Common for planar/semi-planar heterocycles. |
| Space Group | Centrosymmetric; indicates preference for antiparallel packing. | |
| Unit Cell (a) | ~18.099 Å | Long axis suggests stacking along this vector. |
| Unit Cell (b) | ~6.887 Å | Short axis often corresponds to |
| Unit Cell (c) | ~24.845 Å | |
| Volume (V) | ~3096 ų | |
| Z | 8 | Two independent molecules in the asymmetric unit (Z' = 2). |
Molecular Conformation & Packing
-
Ring Puckering: Unlike the fully aromatic benzo[h]quinazoline, the 5,6-dihydro ring adopts a "sofa" or "half-chair" conformation. This slight deviation from planarity (approx. 20°) allows the molecule to fit into kinase pockets that require a slight twist, potentially improving selectivity over rigid planar inhibitors.
-
Intermolecular Interactions: The crystal lattice is stabilized by a robust network of Hydrogen Bonds (
).[1][3] The amino group at position 2 acts as a donor, while the pyrimidine nitrogens act as acceptors, forming centrosymmetric dimers or helical chains depending on the specific derivative [2].ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Section 2: Comparative Analysis (The Alternative Landscape)
This section objectively compares the 5,6-dihydrobenzo[h]quinazoline scaffold against the industry-standard Quinazoline scaffold (e.g., EGFR inhibitors).
Structural & Functional Comparison[3][5]
| Feature | Standard Quinazoline (e.g., Gefitinib) | 5,6-Dihydrobenzo[h]quinazoline | Impact on Drug Design |
| Core Structure | Bicyclic (Benzene + Pyrimidine) | Tricyclic (Tetralone-derived fusion) | Benzo[h] adds hydrophobic bulk, targeting larger pockets (e.g., FLT3, Aurora). |
| Planarity | Highly Planar | Semi-Planar (C5-C6 puckering) | "Dihydro" bridge allows induced fit in flexible binding sites. |
| Solubility | Moderate to High | Lower (due to increased lipophilicity) | Requires formulation strategies (e.g., HCl salts) to improve bioavailability [3]. |
| Primary Targets | EGFR, HER2 | FLT3, Tubulin, NF- | Shifts activity profile toward leukemia (AML) and neuroinflammation [4]. |
| Resistance Profile | Prone to T790M mutations | Potential to overcome gatekeeper mutations | Bulky tricyclic core can displace water molecules in mutated pockets. |
Decision Matrix: When to Switch?
-
Choose Standard Quinazoline if targeting the ATP-binding cleft of wild-type EGFR where steric space is restricted.
-
Choose 5,6-dihydrobenzo[h]quinazoline if the target kinase has a hydrophobic "back pocket" or if you are targeting FLT3-ITD mutations in AML. The additional phenyl ring fusion provides the necessary hydrophobic interaction energy to anchor the molecule [5].
Section 3: Synthesis & Experimental Protocols
To ensure reproducibility, we utilize a validated One-Pot Multicomponent Reaction (MCR). This protocol is superior to traditional multi-step synthesis due to higher atom economy and reduced purification steps.
Workflow Visualization (Synthesis)
Caption: One-pot synthesis strategy via Michael addition and cyclization, yielding the tricyclic core efficiently.
Detailed Protocol: Microwave-Assisted Synthesis
Rationale: Microwave irradiation significantly reduces reaction time from hours (reflux) to minutes, minimizing side reactions and improving crystal quality for subsequent analysis.
-
Reagents: Combine 6-methoxy-1-tetralone (1.0 mmol), substituted benzaldehyde (1.0 mmol), and guanidine hydrochloride (1.5 mmol) in a microwave-safe vial.
-
Solvent/Base: Add 3 mL of Ethanol and Potassium Carbonate (
, 1.0 mmol). -
Irradiation: Seal and irradiate at 140°C for 10–15 minutes (Power: 300W).
-
Work-up: Cool to room temperature. The product often precipitates directly.
-
Purification: Filter the solid. Wash with cold water (to remove salts) and cold ethanol.
-
Crystallization (Critical for X-ray): Dissolve the crude solid in hot DMF or DMF/Ethanol (1:1). Allow to cool slowly over 48 hours in a vibration-free environment to obtain single crystals suitable for diffraction [6].
Section 4: Biological Mechanism & Data[5]
The 5,6-dihydrobenzo[h]quinazoline scaffold has shown potent inhibition of FLT3 (Fms-like tyrosine kinase 3), a key driver in Acute Myeloid Leukemia (AML).[4]
Mechanism of Action (FLT3 Inhibition)[3]
Caption: Pathway map showing the interruption of FLT3 downstream signaling (STAT5/MAPK) by the inhibitor.
Comparative Potency Data (Simulated Representative Values)
Note: Values reflect general ranges found in literature for optimized derivatives [5][7].
| Compound Class | Target | IC50 (nM) | Selectivity Note |
| Gefitinib (Control) | EGFR (WT) | ~33 | High selectivity for EGFR. |
| Benzo[h] Derivative A | FLT3 (WT) | ~15 - 50 | Potent FLT3 inhibition. |
| Benzo[h] Derivative B | FLT3-ITD | ~20 - 60 | Retains potency against ITD mutants. |
| Benzo[h] Derivative C | MV4-11 Cells | ~10 - 100 | Effective antiproliferative activity in leukemia lines. |
References
-
Crystal structure of 9-fluoro-4-(6-methoxypyridin-2-yl)-5,6-dihydrobenzo[h]quinazolin-2-amine. Z. Kristallogr. NCS. (2025).[1][5]
-
Synthesis, crystal structures and anti-inflammatory activity of fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives. Acta Crystallogr C Struct Chem. (2019).[2][6]
-
Synthesis and biological evaluation of novel 5,6-dihydrobenzo[h]quinazoline derivatives as FLT3 inhibitors. Arch Pharm (Weinheim). (2021).[4][6]
-
Anti-neuroinflammatory effects of novel 5,6-dihydrobenzo[h]quinazolin-2-amine derivatives. Eur J Med Chem.[7] (2022).[7][6]
-
Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules. (2023).[8]
-
Synthesis of 2-Amino-benzo[h]quinazoline Derivatives under Microwave Irradiation. Chinese Journal of Organic Chemistry. (2003).
-
Novel 5,6-dihydrobenzo[h]quinazoline derivatives as succinate dehydrogenase inhibitors. Pest Manag Sci. (2025).[1][5]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, crystal structures and anti-inflammatory activity of fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Amino-4-(2-fluorophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Frontiers | Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors [frontiersin.org]
- 7. Anti-neuroinflammatory effects of novel 5,6-dihydrobenzo[h]quinazolin-2-amine derivatives in lipopolysaccharide-stimulated BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases | MDPI [mdpi.com]
Safety Operating Guide
8-Methoxy-5,6-dihydrobenzo[h]quinazolin-2-amine proper disposal procedures
As a Senior Application Scientist, I recognize that handling complex heterocyclic compounds requires moving beyond generic safety data sheets. 8-Methoxy-5,6-dihydrobenzo[h]quinazolin-2-amine is a specialized aromatic amine and quinazoline derivative. In drug discovery and analytical environments, the disposal of such compounds cannot be treated as an afterthought.
This guide provides a field-proven, causality-driven operational plan for the safe handling, containment, and ultimate destruction of 8-Methoxy-5,6-dihydrobenzo[h]quinazolin-2-amine, ensuring both laboratory safety and strict environmental compliance.
Chemical Profiling & Quantitative Data
Before designing a disposal workflow, we must understand the physicochemical properties that dictate the compound's behavior in waste streams. The fused tricyclic system (benzo[h]quinazoline) provides high thermal stability, while the amine group introduces specific chemical reactivities.
| Property | Value | Operational Implication |
| Chemical Name | 8-Methoxy-5,6-dihydrobenzo[h]quinazolin-2-amine | Identifies the core structure (aromatic amine/quinazoline). |
| CAS Number | 14623-49-5 | Essential for hazardous waste manifesting. |
| Molecular Formula | C13H13N3O | High nitrogen content dictates incineration parameters. |
| Molecular Weight | 227.27 g/mol | Used for calculating molarity in liquid waste streams. |
| Melting Point | 170.00°C – 171.00°C | Solid at room temperature; poses a particulate/dust hazard ([1]). |
Hazard Assessment & The Causality of Disposal Choices
In laboratory safety, understanding why a protocol exists is as critical as the protocol itself. The disposal strategy for this compound is driven by three mechanistic realities:
-
Aquatic Toxicity & Environmental Persistence: Quinazoline derivatives and aromatic amines are highly persistent in aquatic environments. They resist standard microbial degradation in municipal wastewater treatment plants and can cause long-term ecological disruption ([2]). Causality: This is why sink disposal or standard drain routing is strictly prohibited, even for highly dilute HPLC effluents.
-
Combustion Dynamics: The robust benzo[h]quinazoline core is thermally stable. Standard open burning or low-temperature incineration is insufficient. Causality: High-temperature incineration (>1000°C) with a minimum 2-second residence time is required to fully cleave the C-N bonds. This prevents the release of unburned aromatic particulate matter and ensures nitrogen content is properly managed by NOx scrubbers ([3]).
-
Chemical Incompatibilities (The Bleach Hazard): Aromatic amines must never be mixed with strong oxidizers like concentrated nitric acid or sodium hypochlorite (bleach) ([4]). Causality: Reacting an aromatic amine with hypochlorite can yield highly unstable, mutagenic diazonium salts or explosive N-chloroamine intermediates.
Operational Disposal Workflow
The following step-by-step methodology provides a self-validating system for routine laboratory disposal.
Step 1: Waste Stream Segregation
-
Action: Separate 8-Methoxy-5,6-dihydrobenzo[h]quinazolin-2-amine waste into solid and liquid streams at the point of generation.
-
Causality: Solid powders pose an inhalation risk and require different rotary kiln feed mechanisms than liquid solvent waste. Mixing them complicates the BTU (British Thermal Unit) calculations required by the incineration facility.
Step 2: Liquid Waste Containment & Validation
-
Action: Transfer liquid waste (e.g., LC-MS effluent, extraction solvents) into a vented High-Density Polyethylene (HDPE) carboy. Do not use glass.
-
Validation Checkpoint: Before sealing the carboy, test the pH of the liquid waste stream using universal indicator strips. The pH must register between 5.0 and 9.0.
-
Causality: If the pH is highly acidic (<3), the amine group will protonate, potentially leading to unexpected solubility changes or exothermic reactions if trace oxidizers are inadvertently introduced. Adjust with dilute NaOH if necessary before final capping.
Step 3: Solid Waste Containment
-
Action: Place contaminated consumables (weigh boats, pipette tips, bench paper, PPE) into a heavy-duty polyethylene bag. Seal the bag and place it inside a rigid, PTFE-lined secondary container.
Step 4: Labeling and Vendor Transfer
-
Action: Apply GHS-compliant labels explicitly stating: "Toxic/Aquatic Hazard - Contains Aromatic Amines." Transfer to a licensed hazardous waste vendor for high-temperature incineration.
Disposal Decision Tree & Containment Visualization
Fig 1. Decision tree and containment workflow for quinazoline-derivative laboratory waste.
Spill Response & Decontamination Protocol
In the event of a localized benchtop spill, standard cleaning agents are actively dangerous. Follow this self-validating decontamination loop:
-
Isolate & Absorb: Isolate the area. Absorb liquid spills with an inert material like vermiculite or sand. Do not use combustible sawdust.
-
Chemical Solubilization: Wipe the surface with a 5% citric acid solution. Causality: The mild acid safely protonates the amine group, converting the lipophilic free base into a highly water-soluble citrate salt without the risk of oxidation.
-
Solvent Wash: Follow with a methanol or isopropanol wipe to remove any residual organic film.
-
System Validation: Swab the decontaminated area with a clean, solvent-wetted swab. Extract the swab in 1mL of acetonitrile and analyze via LC-MS (Electrospray ionization in positive mode). The decontamination is only considered successful and complete when the m/z 228.1 [M+H]+ ion is absent from the chromatogram.
References
-
Pharmaceuticals of Emerging Concern in Aquatic Systems: Chemistry, Occurrence, Effects, and Removal Methods, ACS Publications, [Link]
-
Toxicological Profile for Benzidine - Production, Import/Export, Use, and Disposal, NCBI Bookshelf, [Link]
-
Chemical Waste Management Guide, Auburn University, [Link]
-
8-Methoxy-5,6-dihydrobenzo[h]quinazolin-2-amine Properties, ppimodulator, [Link]
Sources
Personal protective equipment for handling 8-Methoxy-5,6-dihydrobenzo[h]quinazolin-2-amine
Part 1: Executive Summary (Immediate Action Card)
Status: NOVEL BIOACTIVE AGENT Default Containment Band: OEB 3 (Occupational Exposure Band 3) Treat as a potent pharmacological agent (NF-κB inhibitor class) with unknown chronic toxicity.[1][2]
| Category | Requirement | Critical Specification |
| Respiratory | Mandatory | N95 (minimum) for sealed handling; P100/HEPA if open powder manipulation is unavoidable outside a hood (strongly discouraged).[1][2] |
| Dermal (Hands) | Double Gloving | Inner: Nitrile (4 mil).[2] Outer: Nitrile (Extended Cuff, 5-8 mil) or Laminate (Silver Shield) for prolonged solvent exposure.[2] |
| Ocular | Standard+ | Chemical Splash Goggles (ANSI Z87.1).[2] Face Shield required during dissolution or high-volume transfer.[1][2] |
| Body | Barrier | Tyvek® lab coat or disposable coverall with elastic cuffs.[2] No exposed skin.[2] |
| Engineering | Primary | Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood.[2] Do not handle open powder on an open bench. |
Part 2: Hazard Identification & Risk Logic[1][2][3][4]
The "Why" Behind the Protocol As a researcher, you are likely handling 8-Methoxy-5,6-dihydrobenzo[h]quinazolin-2-amine for its potential as a kinase inhibitor or anti-inflammatory agent (specifically targeting the NF-κB pathway).[1][2] The specific safety data sheet (SDS) for this research-grade compound is often generic or unavailable.[2] Therefore, we apply the Precautionary Principle .
Structural Hazard Analysis:
-
Bioactivity (NF-κB Inhibition): This compound is designed to modulate cell signaling at micromolar concentrations.[1][2] Inhalation of dust can lead to unintended systemic immune modulation.[2]
-
Chemical Class (Amino-quinazoline derivative): Structurally similar to known irritants and sensitizers.[2]
-
Physical State: Likely a fluffy, electrostatic solid.[2] The risk of aerosolization during weighing is the critical control point .[2]
Part 3: Comprehensive PPE Strategy[1][2]
Respiratory Protection (The Primary Barrier)
Because this compound is a solid bioactive, inhalation is the highest risk route .[2]
-
Standard Operation: Work inside a certified Chemical Fume Hood.[2] No personal respirator is required if the sash is at the correct working height.[2]
-
Spill Cleanup / Equipment Failure: Use a P100 (HEPA) half-face respirator .[1][2] An N95 offers insufficient protection against fine pharmaceutical dusts in a spill scenario.[2]
Dermal Protection (The Permeation Barrier)
Quinazolines are organic bases.[2] They are generally soluble in organic solvents (DMSO, DCM, Methanol) which facilitate skin absorption.[2]
-
Dry Powder: Standard Nitrile gloves (0.11 mm / 4 mil) are sufficient.[2]
-
In Solution (DMSO/Methanol):
Ocular Protection
-
Minimum: Chemical Splash Goggles (indirect venting).[2]
-
Prohibited: Safety glasses with open sides.[2] The electrostatic nature of the powder allows particles to migrate around standard lenses.[2]
Part 4: Operational Protocol (Step-by-Step)
Phase A: Weighing & Transfer (Highest Risk)
-
Context: Static electricity often causes this powder to "jump" or cling to spatulas.[2]
-
Preparation: Place an analytical balance inside the fume hood or a powder containment enclosure.[2] If the balance is on a bench, use a static-dissipative transfer boat and a funnel.[2]
-
Anti-Static Measure: Use an ionizing bar or gun on the vessel before adding the powder.[2]
-
The "Wet Transfer" Technique: Instead of weighing dry powder directly into a final flask, weigh it into a disposable vial, add the solvent (e.g., DMSO) in the vial to dissolve it, and then transfer the liquid.[2] This eliminates dust generation during the final transfer.[2]
Phase B: Dissolution[1][2]
-
Solvent Choice: 8-Methoxy-5,6-dihydrobenzo[h]quinazolin-2-amine is likely hydrophobic.[1][2]
-
Procedure: Add solvent slowly down the side of the vessel to prevent "puffing" of the powder.[2] Cap immediately. Vortex inside the hood.
Phase C: Waste Disposal
-
Solid Waste: Disposable spatulas, weigh boats, and contaminated gloves go into a sealed hazardous waste bag labeled "Toxic Solid - Bioactive."[2]
-
Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" streams based on the solvent. Do not mix with oxidizers (e.g., Nitric acid), as the amine group can form unstable N-nitroso compounds or generate heat.[2]
-
Decontamination: Wipe surfaces with 10% Bleach (Sodium Hypochlorite) followed by 70% Ethanol.[2] The bleach oxidizes the amine and disrupts the heterocyclic ring; ethanol removes the residue.[2]
Part 5: Visualization (Decision Logic)
The following diagram illustrates the decision matrix for selecting PPE based on the physical state of the compound.
Caption: Figure 1. Risk-based decision tree for selecting engineering controls and PPE based on the physical state of the compound.
Part 6: References
-
National Institutes of Health (NIH) - PubChem. Compound Summary: Quinazolin-2-amine derivatives.[2] Source:
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Personal Protective Equipment.[2] Source:
-
Luan, M. Z., et al. (2023). Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors.[1][2][4] Bioorganic Chemistry.[2][4][5] Source:
-
Prudent Practices in the Laboratory. Handling Potent Chemicals. National Academies Press.[2] Source:
Sources
- 1. 858452-80-9|8-Methoxyquinazolin-2-ol|BLD Pharm [bldpharm.com]
- 2. 5,6,7,8-Tetrahydroquinazolin-2-amine | 2305-85-3 [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and cytotoxicity studies of novel N-arylbenzo[h]quinazolin-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
